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  • Product: 4-[Methyl(phenyl)sulfamoyl]benzoic acid
  • CAS: 54838-78-7

Core Science & Biosynthesis

Foundational

4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS number

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid The Pharmacophore Imperative In modern drug discovery and proteomics research, the selection of bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

The Pharmacophore Imperative

In modern drug discovery and proteomics research, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the resulting Active Pharmaceutical Ingredients (APIs). 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a highly specialized, orthogonal pharmacophore intermediate[1].

The structural brilliance of this compound lies in its dual functional topology. It features a highly reactive carboxylic acid moiety primed for derivatization, coupled with a tertiary sulfonamide group. The strategic inclusion of the N-methyl-N-phenyl substitution eliminates the acidic sulfonamide N-H proton. This structural modification prevents competitive deprotonation and unwanted side-reactions (such as N-alkylation or N-acylation) during downstream base-catalyzed cross-coupling or amide bond formations. Consequently, it ensures orthogonal reactivity exclusively at the carboxylic acid site, making it an ideal candidate for high-throughput drug delivery synthesis and chiral pharmaceutical development[2].

Physicochemical Architecture

Understanding the quantitative metrics of CAS 54838-78-7 is critical for predicting its behavior in both synthetic environments and biological systems. The compound strictly adheres to Lipinski’s Rule of Five, making it a highly favorable moiety for oral bioavailability.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Significance
Chemical Name 4-[Methyl(phenyl)sulfamoyl]benzoic acid Standard IUPAC nomenclature.
CAS Registry Number 54838-78-7 Unique global identifier[3].
Molecular Formula C₁₄H₁₃NO₄S Defines atomic composition[1].
Molecular Weight 291.32 g/mol Optimal for fragment-based drug design (FBDD)[3].
Topological Polar Surface Area (TPSA) ~79.8 Ų Facilitates excellent membrane permeability; viable for CNS targets.
Hydrogen Bond Donors 1 Restricted to the carboxylic acid (-COOH), ensuring targeted reactivity.
Hydrogen Bond Acceptors 4 Enhances solubility and target-protein binding affinity.

| XLogP3 (Partition Coefficient) | ~2.7 | Ideal lipophilicity balance for cellular assay penetration. |

Synthetic Engineering & Protocols

As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . This means incorporating in-process controls (IPCs) that confirm intermediate formation before proceeding to the next step, thereby eliminating downstream troubleshooting.

Protocol A: De Novo Synthesis of the Building Block

Rationale: The synthesis utilizes 4-(chlorosulfonyl)benzoic acid and N-methylaniline. A non-nucleophilic base is critical to neutralize the HCl byproduct, driving the reaction forward without degrading the highly sensitive sulfonyl chloride precursor.

  • Initiation: Dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent hydrolysis.

  • Base Addition: Cool the reactor to 0 °C. Dropwise, add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Experience note: DIPEA is preferred over triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic attack on the sulfonyl center.

  • Coupling: Add 1.1 equivalents of N-methylaniline slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in acetonitrile, and run LC-MS. The disappearance of the sulfonyl chloride mass and the appearance of the target mass (m/z 292.3 [M+H]⁺) validates step completion.

  • Isolation: Quench the reaction with 1M HCl to adjust the pH to 2.0. This ensures the carboxylic acid remains fully protonated, allowing it to partition cleanly into the organic layer. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

SynthesisPathway SM1 4-(Chlorosulfonyl) benzoic acid Rxn Nucleophilic Substitution SM1->Rxn SM2 N-Methylaniline SM2->Rxn Prod CAS 54838-78-7 (Target Compound) Rxn->Prod DIPEA, DCM 0°C to RT

Figure 1: Synthetic workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic acid via nucleophilic substitution.

Protocol B: Downstream API Synthesis via Amide Coupling

Rationale: To integrate CAS 54838-78-7 into a complex API, the carboxylic acid must be activated. HATU is utilized instead of standard EDC/HOBt because the pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, drastically accelerating the coupling of sterically hindered amines.

  • Activation: Dissolve CAS 54838-78-7 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Self-Validation (Critical): Perform LC-MS on the reaction mixture. You must observe the HOAt-active ester intermediate. If the unreacted acid (m/z 292.3) persists, it indicates moisture contamination or degraded HATU. Do not proceed until activation is confirmed.

  • Conjugation: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours at room temperature.

  • Purification: Utilize a "water crash-out" technique. Slowly pour the DMF mixture into vigorously stirred ice water (10x volume). The highly lipophilic amide product will precipitate. Filter and wash with cold water to remove DMF and DIPEA salts.

AmideCoupling Step1 CAS 54838-78-7 (Carboxylic Acid) Step2 Activation (HATU / DIPEA) Step1->Step2 Step3 HOAt-Active Ester Intermediate Step2->Step3 DMF, 15 min Step5 Target API Candidate (Amide Linkage) Step3->Step5 Step4 Nucleophilic Addition (R-NH2) Step4->Step5 RT, 2-4 hrs

Figure 2: Self-validating amide coupling workflow utilizing HATU activation.

Analytical Self-Validation

To ensure absolute scientific integrity and trustworthiness of the synthesized batches, the following analytical signatures must be confirmed prior to biological assay deployment:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining signature is a sharp singlet at ~3.20 ppm integrating to 3 protons, which corresponds to the N-methyl group. The aromatic region (7.00 - 8.10 ppm) will display a complex multiplet integrating to 9 protons (5 from the aniline ring, 4 from the para-substituted benzoic acid). The carboxylic acid proton typically appears as a broad singlet >12.5 ppm.

  • LC-MS (ESI+ / ESI-): The compound exhibits excellent ionization. In positive mode, expect the [M+H]⁺ ion at m/z 292.3 . In negative mode, the deprotonated carboxylic acid yields an [M-H]⁻ ion at m/z 290.3 .

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound will elute as a sharp, symmetrical peak, validating the absence of polar sulfonyl chloride hydrolysis byproducts.

References

  • MySkinRecipes. "4-(N-Methyl-N-phenylsulfamoyl)benzoic acid - Drug Delivery Intermediates". MySkinRecipes. URL:[Link]

Sources

Exploratory

4-[Methyl(phenyl)sulfamoyl]benzoic acid molecular weight

An In-depth Technical Guide to 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-[Methyl(phenyl)sulfamoyl]benzoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, offers insights into its structural characteristics, and outlines logical synthetic and analytical approaches. By synthesizing data from established chemical databases and related literature, this guide serves as a crucial resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application and analysis of this compound and its structural class.

Introduction: Compound Identity and Significance

4-[Methyl(phenyl)sulfamoyl]benzoic acid belongs to the class of sulfonamides, a cornerstone of modern medicinal chemistry. The presence of both a carboxylic acid and a sulfonamide functional group within the same molecular framework imparts a unique chemical reactivity and potential for biological activity. Sulfonamide-based compounds are known for a wide array of therapeutic applications, and the benzoic acid moiety offers a handle for further chemical modification and can influence pharmacokinetic properties. This guide will explore the essential technical details of this compound, providing a foundation for its use in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's molecular properties is the bedrock of all subsequent experimental work, from reaction setup to biological screening.

Molecular Identity

The fundamental identifiers for 4-[Methyl(phenyl)sulfamoyl]benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SPubChemLite[1][2]
Molecular Weight ~291.32 g/mol Benchchem[3]
Monoisotopic Mass 291.05652 DaPubChemLite[1][2]
IUPAC Name 4-[methyl(phenyl)sulfamoyl]benzoic acidPubChemLite[1]
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OPubChemLite[1]
InChIKey USOAJBIMCUIRFH-UHFFFAOYSA-NPubChemLite[1]
Structural Analysis

The molecule's three-dimensional conformation is critical to its interaction with biological targets. The structure features two aromatic rings connected by a sulfamoyl linker. The dihedral angle between these rings will dictate the overall shape and is influenced by the substitution pattern and the electronic nature of the constituent groups. In related sulfonamido benzoic acid compounds, it has been observed that intermolecular hydrogen bonding, particularly involving the carboxylic acid and sulfonamide groups, plays a significant role in their solid-state packing.[3]

Synthesis and Purification Workflow

Retrosynthetic Analysis

A logical disconnection approach points to two primary starting materials: 4-carboxybenzenesulfonyl chloride and N-methylaniline.

G target 4-[Methyl(phenyl)sulfamoyl]benzoic acid disconnection C-N Disconnection (Sulfonamide bond formation) target->disconnection intermediates 4-Carboxybenzenesulfonyl Chloride + N-Methylaniline disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is based on standard procedures for sulfonamide synthesis.

Step 1: Preparation of 4-Carboxybenzenesulfonyl Chloride

  • Start with 4-sulfamoylbenzoic acid, which is commercially available.[7][8]

  • In a fume hood, carefully react 4-sulfamoylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the corresponding sulfonyl chloride. This reaction is typically performed in an inert solvent.

  • The resulting 4-carboxybenzenesulfonyl chloride is often used in the next step without extensive purification after removal of the excess chlorinating agent.

Step 2: Sulfonamide Bond Formation

  • Dissolve N-methylaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine or pyridine. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-carboxybenzenesulfonyl chloride in the same solvent to the N-methylaniline solution.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • The crude product can then be purified.

Purification and Validation

Purification:

  • Recrystallization: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed to separate the desired product from impurities.

Validation:

  • The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

  • The identity of the compound must be confirmed through spectroscopic methods.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group protons, aromatic protons on both rings (with characteristic splitting patterns), and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for all unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the S=O stretches of the sulfonamide, and C-H and C=C stretches of the aromatic rings.
Workflow for Analytical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Dissolve Purified Compound in Suitable Solvent (e.g., DMSO-d6, CDCl3) B ¹H & ¹³C NMR A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E Confirm Structure and Assess Purity B->E C->E D->E

Caption: Workflow for analytical characterization of the final product.

Applications in Research and Drug Development

While specific biological activity data for 4-[Methyl(phenyl)sulfamoyl]benzoic acid is not detailed in the initial search, its structural motifs suggest several areas of potential application.

  • Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore that can act as a transition-state analog or bind to key residues in enzyme active sites.[3]

  • GPCR Ligands: Sulfamoyl benzoic acid derivatives have been successfully designed as specific agonists for G protein-coupled receptors (GPCRs), such as the LPA2 receptor, which is involved in antiapoptotic pathways.[6]

  • Antimicrobial Agents: The sulfonamide core is famous for its antibacterial properties. The broader class of benzoic acid derivatives also exhibits a range of biological activities.[9]

  • Synthetic Building Block: This molecule can serve as a versatile intermediate for creating more complex molecules through modification of the carboxylic acid group (e.g., forming amides or esters).

Conclusion

4-[Methyl(phenyl)sulfamoyl]benzoic acid is a compound with significant potential, stemming from its hybrid structure of a sulfonamide and a benzoic acid. This guide has provided a technical framework for its molecular properties, a plausible synthetic route, and a robust analytical characterization plan. The insights into related compounds suggest that this molecule and its derivatives are promising candidates for further investigation in medicinal chemistry and drug discovery programs. Adherence to the outlined synthetic and analytical protocols will ensure the generation of high-purity material suitable for such research endeavors.

References

  • Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1018. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChemLite. 4-[methyl(phenyl)sulfamoyl]benzoic acid (C14H13NO4S). Available from: [Link]

  • PubChem. 4-[(4-Sulfamoylphenyl)methylsulfanylmethyl]benzoic acid. Available from: [Link]

  • PubChemLite. 4-[(2-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S). Available from: [Link]

  • Gîrd, C. E., Vlase, G., Badea, M., Tiperciuc, B., Oniga, O., & Pătruț, A. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5136. Available from: [Link]

  • Durgam, G. G., Virag, T., Walker, M. D., Tsukahara, R., Yasuda, S., Liliom, K., van der Loo, F., Patton, A., Whetstone, P. A., Tager, A. M., & Tigyi, G. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5866–5871. Available from: [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. Available from: [Link]

  • Krishnakumar, V., Surumbarkuzhali, N., & Muthunatesan, S. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Oriental Journal of Chemistry, 35(6). Available from: [Link]

Sources

Foundational

Introduction: Unveiling the Potential of a Structurally-Intriguing Molecule

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid This guide provides a comprehensive analysis of the potential mechanisms of action for the compound 4-[Methyl(ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

This guide provides a comprehensive analysis of the potential mechanisms of action for the compound 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose and rationalize potential biological targets and pathways. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel sulfonamide derivatives.

4-[Methyl(phenyl)sulfamoyl]benzoic acid is a small molecule characterized by a central benzoic acid moiety linked to a sulfonamide group, which is further substituted with methyl and phenyl groups. Its chemical structure is provided in Figure 1. While direct experimental data on its biological activity is scarce, its core components—the sulfonamide and benzoic acid groups—are prevalent in a wide array of pharmacologically active agents. This suggests that 4-[Methyl(phenyl)sulfamoyl]benzoic acid is likely to exhibit significant biological effects.

This guide will explore the most probable mechanisms of action by drawing parallels with well-characterized structural analogs. We will delve into potential interactions with enzymes and transport proteins, and propose a structured experimental approach to systematically investigate these hypotheses.

Compound Name 4-[Methyl(phenyl)sulfamoyl]benzoic acid
Molecular Formula C14H13NO4S[1]
Molecular Weight 291.32 g/mol [2]
Synonyms No widely recognized synonyms
CAS Number Not readily available

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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; S1 [label="S"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH3"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C4 -- S1; S1 -- O3 [style=double]; S1 -- O4 [style=double]; S1 -- N1; N1 -- C8; N1 -- C14; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; }

Figure 1: Chemical structure of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Postulated Mechanisms of Action Based on Structural Analogs

The pharmacological activity of a molecule is intrinsically linked to its structure. By examining the known mechanisms of structurally similar compounds, we can formulate credible hypotheses for the action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Inhibition of Renal Anion Transporters: A Probenecid-like Profile

A compelling hypothesis stems from the structural similarity to Probenecid (4-(dipropylsulfamoyl)benzoic acid), a well-established uricosuric agent used in the treatment of gout[3][4][5]. Probenecid functions by inhibiting organic anion transporters (OATs) in the renal tubules, thereby preventing the reabsorption of uric acid and increasing its excretion[5].

  • Causality of Experimental Choice: Given that 4-[Methyl(phenyl)sulfamoyl]benzoic acid shares the 4-sulfamoylbenzoic acid core with Probenecid, it is plausible that it could also interact with renal transporters. The primary structural difference lies in the substitution on the sulfonamide nitrogen (methyl and phenyl groups vs. two propyl groups), which would influence the compound's affinity and specificity for different transporters.

  • Self-Validating Protocol: An initial assessment of this potential mechanism can be achieved through a competitive binding assay using a fluorescently labeled OAT substrate. A decrease in fluorescence in the presence of 4-[Methyl(phenyl)sulfamoyl]benzoic acid would indicate displacement of the labeled substrate and suggest interaction with the transporter.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired human OAT (e.g., OAT1 or OAT3).

  • Assay Preparation: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Preparation: Prepare a stock solution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid in DMSO and create a serial dilution in a suitable assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions and a known OAT inhibitor (e.g., Probenecid) as a positive control.

    • Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein).

    • Incubate for a specified time at 37°C.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

OAT_Inhibition cluster_renal_tubule Renal Tubule Cell OAT Organic Anion Transporter (OAT) Urine Urine OAT->Urine Excretion UricAcid Uric Acid UricAcid->OAT Compound 4-[Methyl(phenyl)sulfamoyl] benzoic acid Compound->OAT Inhibition Blood Bloodstream Blood->UricAcid Reabsorption

Figure 2: Postulated inhibition of renal OATs by 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Modulation of Aminopeptidases: An ERAP-like Interaction

Recent studies have identified a close structural analog, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, as a novel inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)[6]. ERAP enzymes play a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.

  • Causality of Experimental Choice: The discovery of an ERAP2 inhibitor within the same chemical class strongly suggests that 4-[Methyl(phenyl)sulfamoyl]benzoic acid should be evaluated for similar activity. The substitution pattern on the phenyl ring attached to the sulfonamide is a key determinant of activity and selectivity for ERAP1 versus ERAP2.

  • Self-Validating Protocol: A fluorogenic enzymatic assay using recombinant ERAP1 and ERAP2 can be employed to determine the inhibitory activity and selectivity of the compound. The use of a known, potent ERAP inhibitor as a positive control will validate the assay's performance.

  • Reagents: Recombinant human ERAP1 and ERAP2, fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin), and assay buffer.

  • Compound Preparation: Prepare a serial dilution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound, and the recombinant enzyme.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis: Determine the rate of reaction for each compound concentration and calculate the IC50 value.

ERAP_Modulation cluster_ER Endoplasmic Reticulum ERAP ERAP2 Enzyme Trimmed_peptide Trimmed Peptide for MHC Class I Loading ERAP->Trimmed_peptide Peptide_precursor Antigenic Peptide Precursor Peptide_precursor->ERAP Trimming Compound 4-[Methyl(phenyl)sulfamoyl] benzoic acid Compound->ERAP Potential Inhibition

Figure 3: Potential modulation of ERAP2 activity by 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

GPCR Agonism/Antagonism: Exploring the LPA2 Receptor Connection

A series of sulfamoyl benzoic acid analogues have been developed as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a G-protein coupled receptor (GPCR)[7]. These compounds demonstrated potent and selective activation of LPA2.

  • Causality of Experimental Choice: The sulfamoyl benzoic acid scaffold has been proven to be a viable pharmacophore for LPA2 agonism. Therefore, it is prudent to screen 4-[Methyl(phenyl)sulfamoyl]benzoic acid for activity at LPA2 and other related GPCRs.

  • Self-Validating Protocol: A cell-based reporter gene assay is a robust method to screen for GPCR activity. In this assay, the activation of the receptor leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be easily quantified. The inclusion of a known LPA2 agonist will serve as a positive control.

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably co-expressing human LPA2 and a reporter construct (e.g., CRE-luciferase).

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and grow to the appropriate confluence.

  • Compound Treatment: Treat the cells with serial dilutions of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Include a known LPA2 agonist as a positive control and untreated cells as a negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control and plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Integrated Experimental Strategy for Mechanism of Action Deconvolution

A systematic, tiered approach is recommended to definitively elucidate the mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Figure 4: A tiered experimental workflow for mechanism of action elucidation.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic acid can likely be achieved through standard organic chemistry techniques, potentially involving the reaction of 4-chlorosulfonylbenzoic acid with N-methylaniline.

Systematic modification of the phenyl and methyl substituents on the sulfonamide nitrogen, as well as the position of the sulfamoyl group on the benzoic acid ring, will be crucial for establishing a structure-activity relationship. This will not only help to confirm the identified mechanism of action but also enable the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

While the precise mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid remains to be experimentally determined, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The most promising avenues of exploration include the inhibition of renal anion transporters, modulation of aminopeptidases like ERAP2, and interaction with GPCRs such as LPA2.

The proposed experimental workflows provide a clear and logical path to unraveling the biological activity of this compound. A thorough understanding of its mechanism of action will be the first step in unlocking its potential as a novel therapeutic agent. Future research should focus on executing the outlined screening cascade, followed by rigorous SAR studies to develop optimized lead compounds for preclinical evaluation.

References

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC. (2025, October 9). Vertex AI Search.
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC - NIH. Vertex AI Search.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. Vertex AI Search.
  • 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid - Benchchem. Vertex AI Search.
  • Probenecid | C13H19NO4S | CID 4911 - PubChem - NIH. Vertex AI Search.
  • (sulfamoylmethyl)benzoate and its Analogue, Methyl 4-sulfamoylbenzo - Benchchem. Vertex AI Search.
  • 4-[methyl(phenyl)sulfamoyl]benzoic acid (C14H13NO4S) - PubChemLite. Vertex AI Search.
  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchGate. (2022, May 5). Vertex AI Search.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). Vertex AI Search.
  • Probenecid - Wikipedia. Vertex AI Search.
  • Probenecid - Chem-Impex. Vertex AI Search.

Sources

Exploratory

The Discovery and Evolution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid in Targeted Drug Design

Executive Summary The landscape of medicinal chemistry is heavily reliant on privileged scaffolds—molecular frameworks that serve as versatile foundations for discovering novel therapeutics. 4-[Methyl(phenyl)sulfamoyl]be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of medicinal chemistry is heavily reliant on privileged scaffolds—molecular frameworks that serve as versatile foundations for discovering novel therapeutics. 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 54838-78-7) is a highly specialized, bifunctional building block that exemplifies the modern transition from classical primary sulfonamides to sterically demanding tertiary sulfonamides. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this compound. We will explore its historical context, physicochemical rationale, mechanistic utility in targeting hydrophobic protein pockets, and the self-validating experimental protocols required to harness it in high-throughput drug discovery.

Historical Context & The Shift to Tertiary Sulfonamides

The history of sulfonamide pharmacology began in the 1930s with the discovery of primary sulfonamides (e.g., Prontosil and sulfanilamide), which revolutionized the treatment of bacterial infections[1]. For decades, the primary sulfonamide moiety ( −SO2​NH2​ ) was strictly associated with antibacterial activity and the potent inhibition of zinc-dependent metalloenzymes, such as Carbonic Anhydrase (CA).

However, the advent of combinatorial chemistry and high-throughput screening (HTS) in the late 1990s and 2000s necessitated a paradigm shift. Drug discovery programs required rigid, lipophilic scaffolds capable of modulating complex protein-protein interactions (PPIs) and nuclear receptors without off-target metalloenzyme inhibition.

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic acid marked a critical evolution in this space[2]. By fully substituting the sulfonamide nitrogen with a methyl and a phenyl group, chemists eliminated the hydrogen bond donor capability of the nitrogen. This structural modification yielded a "tertiary sulfonamide" that abolishes classical zinc-binding, instead transforming the moiety into a highly directional, lipophilic wedge ideal for occupying deep hydrophobic pockets in allosteric sites[3].

Physicochemical Profiling & Structural Rationale

The utility of 4-[Methyl(phenyl)sulfamoyl]benzoic acid lies in its dual-nature architecture:

  • The N-Methyl-N-Phenylsulfamoyl Core: Provides significant steric bulk and metabolic stability. The absence of an N-H bond prevents N-glucuronidation and shields the sulfur center from nucleophilic attack.

  • The Para-Carboxylic Acid Handle: Acts as a highly reactive, functionalizable site for late-stage amide coupling, allowing rapid library generation via parallel synthesis.

Quantitative Data Summary

Data synthesized from computational profiling and chemical databases[2].

PropertyValueCausality / Relevance in Drug Design
CAS Number 54838-78-7Unique identifier for commercial library procurement.
Molecular Weight 291.32 g/mol Optimal for fragment-based and lead-like chemical space.
TPSA ~80 ŲExcellent membrane permeability; avoids efflux pump liability.
H-Bond Donors 1 (COOH)Restricted solely to the functionalizable handle.
H-Bond Acceptors 4Facilitates critical interactions with the target protein backbone.
LogP (Estimated) 2.8 - 3.2Drives hydrophobic desolvation upon binding to lipid-rich pockets.

Mechanistic Role in Drug Discovery

Tertiary sulfonamides derived from this scaffold have demonstrated profound efficacy across multiple therapeutic areas by exploiting specific mechanistic pathways.

Liver X Receptor (LXR) Antagonism

In metabolic disease and oncology, tertiary sulfonamides have been identified as potent, cell-active Liver X Receptor (LXR) antagonists[3]. The bulky N-methyl-N-phenyl group perfectly occupies the lipophilic ligand-binding domain of LXR. This binding induces a conformational restriction that favors the recruitment of corepressors rather than coactivators, effectively silencing target gene transcription.

LXR_Pathway Ligand Tertiary Sulfonamide Derivative LXR Liver X Receptor (LXR) Ligand->LXR Binds Hydrophobic Pocket Corepressor Corepressor Recruitment LXR->Corepressor Conformational Change Transcription Gene Transcription (Inhibited) Corepressor->Transcription Blocks Target Genes

Mechanism of LXR antagonism by tertiary sulfonamide derivatives.
Anti-MRSA Therapeutics

Recent structure-activity relationship (SAR) campaigns have repurposed the N-methyl-N-phenylsulfonamide motif to combat Methicillin-Resistant Staphylococcus aureus (MRSA). Studies indicate that replacing traditional piperidine rings with the N-methyl-N-phenylsulfonamide moiety yields compounds with exceptionally low Minimum Inhibitory Concentrations (MICs down to 0.25 μg/ml) by disrupting critical bacterial lipid networks and membrane integrity[4].

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly defining the causality behind each experimental choice.

Protocol 1: Biphasic Schotten-Baumann Synthesis

Objective: Synthesize 4-[Methyl(phenyl)sulfamoyl]benzoic acid from 4-(chlorosulfonyl)benzoic acid and N-methylaniline.

  • Step 1: Dissolve 1.0 eq of 4-(chlorosulfonyl)benzoic acid in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v). Causality: The biphasic system isolates the highly reactive sulfonyl chloride in the organic layer, minimizing premature hydrolysis by water.

  • Step 2: Add 1.1 eq of N-methylaniline to the organic phase under vigorous stirring at 0°C.

  • Step 3: Dropwise, add 2.0 eq of 1M NaOH (aq). Causality: NaOH serves a dual purpose—it neutralizes the HCl byproduct (driving the reaction forward) and maintains an alkaline pH to keep the benzoic acid moiety deprotonated and soluble in the aqueous phase.

  • Step 4: Separate the layers. Acidify the aqueous layer with 1M HCl to pH 2. Validation: The sudden precipitation of a white solid confirms the protonation and successful isolation of the target carboxylic acid.

  • Step 5: Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Validate the binding affinity ( KD​ ) and residence time of synthesized tertiary sulfonamide libraries against a target protein (e.g., LXR).

  • Step 1 (Immobilization): Covalently attach the purified target protein to a CM5 sensor chip via standard EDC/NHS amine coupling. Causality: Amine coupling provides a stable, uniform baseline required for detecting the low molecular weight (~300 Da) sulfonamide analytes.

  • Step 2 (Analyte Injection): Inject the sulfonamide derivatives in a concentration gradient (e.g., 0.1 μM to 10 μM) using a running buffer containing 5% DMSO. Validation: A reference channel (blank) must be subtracted in real-time to eliminate bulk refractive index changes caused by the DMSO.

  • Step 3 (Kinetic Analysis): Measure the association rate ( kon​ ) and dissociation rate ( koff​ ). Causality: SPR is chosen over endpoint assays because differentiating compounds with identical KD​ values but different residence times ( 1/koff​ ) is critical for predicting in vivo efficacy.

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Analyte 2. Analyte Injection (Sulfonamide Library) Immobilization->Analyte Binding 3. Association Phase (k_on measurement) Analyte->Binding Dissociation 4. Dissociation Phase (k_off measurement) Binding->Dissociation Analysis 5. Kinetic Analysis (K_D Calculation) Dissociation->Analysis

Surface Plasmon Resonance (SPR) workflow for binding kinetics.

References

  • [3] Discovery of Tertiary Sulfonamides as Potent Liver X Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications (2010). URL: [Link]

  • [4] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2024). URL: [Link]

  • [1] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information (NCBI), PMC (2021). URL: [Link]

Sources

Foundational

4-[Methyl(phenyl)sulfamoyl]benzoic acid solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid in Common Laboratory Solvents Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid in Common Laboratory Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. In the absence of extensive published experimental data for this specific molecule, this document synthesizes foundational chemical principles, predictive methodologies, and detailed experimental protocols to empower researchers in their handling and application of this compound. The guide begins with an analysis of the molecule's structural attributes to forecast its solubility in various common laboratory solvents. This is followed by a detailed, field-proven experimental workflow for accurately determining its solubility, ensuring data integrity and reproducibility. This document is designed to be a practical resource for scientists engaged in drug discovery, chemical synthesis, and formulation development, where a thorough understanding of a compound's solubility is paramount.

Introduction and Physicochemical Profile

4-[Methyl(phenyl)sulfamoyl]benzoic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a sulfonamide group with both methyl and phenyl substituents, presents a unique combination of polar and non-polar characteristics that dictate its solubility. A comprehensive understanding of its solubility is critical for a range of applications, from designing synthetic routes and purification strategies to developing formulations for biological screening.

The solubility of a compound is not an intrinsic constant but is dependent on the physicochemical properties of both the solute and the solvent, as well as on external conditions such as temperature and pH.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-[Methyl(phenyl)sulfamoyl]benzoic acid is presented in Table 1. These parameters form the basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SPubChem[2]
Molecular Weight 291.32 g/mol PubChem[2]
XLogP3 (Predicted) 2.2PubChem[2]
Hydrogen Bond Donors 1 (from the carboxylic acid)ChemScene[3]
Hydrogen Bond Acceptors 4 (from the oxygens of the carboxylic acid and sulfonamide)ChemScene[3]
Predicted pKa (Carboxylic Acid) ~3.5 - 4.5Estimated based on benzoic acid (pKa ~4.2) and the electron-withdrawing nature of the sulfamoyl group.[4][5]

The predicted octanol-water partition coefficient (XLogP3) of 2.2 suggests that the compound has a moderate degree of lipophilicity.[2] This indicates a preference for organic solvents over water, although the presence of the carboxylic acid and sulfonamide groups provides sites for hydrogen bonding, which can mediate some aqueous solubility.

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle, a substance's solubility is maximized in a solvent that shares similar polarity and intermolecular forces.[1]

Aqueous Solubility

The aqueous solubility of 4-[Methyl(phenyl)sulfamoyl]benzoic acid is expected to be low. The large, nonpolar phenyl and methyl groups attached to the sulfonamide, in addition to the benzene ring of the benzoic acid, create a significant hydrophobic character. While the carboxylic acid and sulfonamide groups can engage in hydrogen bonding with water, their influence is likely outweighed by the hydrophobic regions.

The solubility in aqueous solutions will be highly dependent on the pH.[6] In acidic to neutral media (pH < pKa), the carboxylic acid will be protonated and thus less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. This principle is often exploited to enhance the aqueous solubility of acidic compounds.[7]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)
  • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): High solubility is predicted in these solvents. DMSO and DMF are highly polar and can act as hydrogen bond acceptors, readily solvating both the polar and nonpolar regions of the molecule.

  • Acetone: Good solubility is expected. Acetone has a significant dipole moment and can accept hydrogen bonds, though it is less polar than DMSO and DMF.

Polar Protic Solvents (e.g., Alcohols)
  • Methanol and Ethanol: Moderate to good solubility is anticipated. These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and sulfonamide groups. The alkyl chains of these solvents will also interact favorably with the hydrophobic portions of the molecule.

Nonpolar Solvents (e.g., Hexane, Toluene)
  • Hexane: Poor solubility is predicted. The significant polarity and hydrogen bonding capability of the carboxylic acid and sulfonamide groups are incompatible with the nonpolar, dispersion-force-dominated nature of hexane.

  • Toluene: Low to moderate solubility is expected. The aromatic ring of toluene can engage in π-stacking interactions with the phenyl rings of the target molecule, which may afford some degree of solubility not possible in aliphatic hydrocarbons like hexane.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of solubility is essential. The following section provides a robust, step-by-step protocol for this purpose.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solid Add Excess Solid to Solvent prep_compound->add_solid prep_solvent Prepare Solvents prep_solvent->add_solid prep_vials Prepare Vials prep_vials->add_solid equilibrate Equilibrate (e.g., 24h at 25°C with shaking) add_solid->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify Against Standard Curve hplc->quantify

Caption: Workflow for solubility determination.

Shake-Flask Method (Gold Standard)

The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.

Materials:

  • 4-[Methyl(phenyl)sulfamoyl]benzoic acid

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4-[Methyl(phenyl)sulfamoyl]benzoic acid of known concentration in a suitable solvent (e.g., DMSO or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of solid 4-[Methyl(phenyl)sulfamoyl]benzoic acid to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some settling of the undissolved solid.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted samples and the calibration standards by HPLC-UV.

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

pH

As previously discussed, the pH of aqueous solutions will have a profound effect on the solubility of 4-[Methyl(phenyl)sulfamoyl]benzoic acid due to the ionizable carboxylic acid group. Researchers should expect a significant increase in solubility in basic conditions (pH > 6).

Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. The extent of this effect can be quantified by measuring solubility at different temperatures and can be described by the van't Hoff equation.

Co-solvents

In many applications, particularly in drug formulation, co-solvents are used to enhance aqueous solubility. For 4-[Methyl(phenyl)sulfamoyl]benzoic acid, the addition of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution is likely to increase its solubility.

Conclusion

References

  • ChemBK . 4-Sulfamoylbenzoic acid. [Link]

  • PubChem . 4-[Methyl(phenylsulfonyl)amino]benzoic acid. [Link]

  • Cheméo . Chemical Properties of Benzoic acid, 4-methyl-, phenyl ester (CAS 1900-85-2). [Link]

  • MilliporeSigma . 4-(Phenylsulfamoyl)benzoic acid. [Link]

  • PubChemLite . 4-[methyl(phenyl)sulfamoyl]benzoic acid (C14H13NO4S). [Link]

  • Chemspace . 4-[(4-methylphenyl)sulfamoyl]benzoic acid. [Link]

  • Cheméo . Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). [Link]

  • ResearchGate . Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • PubChem . 4-[(4-Sulfamoylphenyl)methylsulfanylmethyl]benzoic acid. [Link]

  • Wikipedia . Benzoic acid. [Link]

  • ResearchGate . Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. [Link]

  • PMC . Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • Organic Chemistry Data . Bordwell pKa Table. [Link]

  • ResearchGate . Molecular structure, physicochemical properties, Impact of solvents ionization potential, electron occupancy, inhibition constant, and stabilization energy investigations of 4-Acetamido benzoic acid. [Link]

  • Sciencemadness Wiki . Benzoic acid. [Link]

  • Scribd . Solubility Data of DMSO. [Link]

  • Wikipedia . p-Toluic acid. [Link]

  • LookChem . Cas 4518-10-9,METHYL 3-AMINOBENZOATE. [Link]

  • ResearchGate . Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

  • ResearchGate . (PDF) Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. [Link]

  • UNT Digital Library . IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • The Merck Index Online . m-Aminobenzoic Acid. [Link]

  • Wikipedia . 3-Aminobenzoic acid. [Link]

  • Chemistry LibreTexts . 2.12: Intermolecular Forces. [Link]

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Exploratory

Comprehensive Technical Guide: 4-[Methyl(phenyl)sulfamoyl]benzoic Acid – Safety, Hazards, and Laboratory Protocols

Executive Summary & Chemical Identity In modern drug discovery and materials science, sulfonamide-containing benzoic acid derivatives serve as highly versatile pharmacophores and synthetic intermediates. 4-[Methyl(phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and materials science, sulfonamide-containing benzoic acid derivatives serve as highly versatile pharmacophores and synthetic intermediates. 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 54838-78-7) is a specialized building block characterized by a benzoic acid core substituted at the para position with an N-methyl-N-phenyl sulfonamide group[1].

The dual presence of an acidic carboxylate and a lipophilic, sterically encumbered sulfonamide dictates both its physicochemical behavior and its toxicological profile. This guide synthesizes the chemical properties, safety data sheet (SDS) guidelines, and validated experimental workflows required for researchers to handle and analyze this compound with scientific rigor.

Physicochemical Profiling

Understanding the quantitative properties of 4-[Methyl(phenyl)sulfamoyl]benzoic acid is the first step in predicting its solubility, reactivity, and biological permeability. The core data is summarized below to facilitate assay design and formulation[1].

PropertyValue
Chemical Name 4-[Methyl(phenyl)sulfamoyl]benzoic acid
CAS Registry Number 54838-78-7
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Structural Features Benzoic acid core, N-methyl-N-phenyl sulfonamide
Physical State Solid / Powder

Safety Data Sheet (SDS) & Hazard Identification

As with many functionalized small organic acids, 4-[Methyl(phenyl)sulfamoyl]benzoic acid presents specific occupational hazards. Based on the globally harmonized system (GHS) classifications for structurally analogous sulfamoylbenzoic acids, this compound is classified primarily as an irritant[2][3].

Mechanistic Toxicology & Biological Reactivity

The primary hazard stems from the compound's structural moieties. The carboxylic acid group ( pKa≈4.0 ) acts as a proton donor, capable of disrupting cellular membranes and causing localized pH drops upon contact with mucosal surfaces. Concurrently, the N-methyl-N-phenyl substitution significantly increases the lipophilicity of the molecule. This enhanced lipid solubility facilitates deeper dermal and ocular penetration compared to unsubstituted sulfonamides, thereby exacerbating the severity of tissue irritation (H315, H319)[3].

Standardized GHS Classification
GHS CategoryHazard StatementPrecautionary Codes
Skin Irrit. 2 H315: Causes skin irritationP264, P280, P302+P352
Eye Irrit. 2 H319: Causes serious eye irritationP264, P280, P305+P351+P338
STOT SE 3 H335: May cause respiratory irritationP261, P271, P304+P340
Emergency Response Workflow

To ensure laboratory safety, the following self-validating response protocol must be initiated immediately upon accidental exposure.

G Exposure Accidental Exposure (Skin/Eye/Inhalation) Eye Eye Contact (H319) Exposure->Eye Skin Skin Contact (H315) Exposure->Skin Inhale Inhalation (H335) Exposure->Inhale RinseEye Rinse cautiously with water for 15 mins (P305+P351) Eye->RinseEye WashSkin Wash with plenty of water (P302+P352) Skin->WashSkin MoveAir Move to fresh air (P304+P340) Inhale->MoveAir Medical Seek Medical Advice If Irritation Persists RinseEye->Medical WashSkin->Medical MoveAir->Medical

Emergency Response Workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic acid Exposure.

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following protocols have been engineered to account for the specific physicochemical properties of the compound.

Protocol 1: Safe Handling and Solution Preparation for In Vitro Assays
  • Weighing : Accurately weigh 2.91 mg of 4-[Methyl(phenyl)sulfamoyl]benzoic acid using an analytical balance inside a fume hood.

    • Causality: Working with small quantities in a ventilated space minimizes inhalation risk (H335) while providing sufficient material for a standard 10 mM stock solution.

  • Solvent Selection : Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: The N-methyl-N-phenyl substitution significantly increases the lipophilicity of the sulfonamide group, rendering the compound poorly soluble in aqueous buffers at neutral pH. DMSO ensures complete solvation of the hydrophobic domains.

  • Dissolution : Vortex for 30 seconds and sonicate for 2 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy necessary to disrupt intermolecular hydrogen bonding between the carboxylic acid dimers, accelerating dissolution.

  • Storage : Aliquot into amber glass vials and store at -20°C.

    • Causality: Amber glass prevents potential UV-induced degradation of the aromatic systems, while freezing minimizes any potential hydrolysis over long-term storage.

Protocol 2: HPLC-UV Quantification Workflow
  • Mobile Phase Preparation : Prepare Mobile Phase A (Ultrapure Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: The addition of 0.1% TFA lowers the pH of the mobile phase below the pKa of the benzoic acid moiety. This ensures the compound remains fully protonated (neutral), preventing peak tailing and ensuring sharp, reproducible retention on a reverse-phase column.

  • Column Equilibration : Equilibrate a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with 5% B at a flow rate of 0.4 mL/min.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Causality: The wide gradient accounts for the moderate-to-high hydrophobicity of the methyl-phenyl group, ensuring timely elution while resolving any potential synthetic impurities or degradants.

  • Detection : Monitor absorbance at 254 nm.

    • Causality: The conjugated π -system of the benzoic acid and the phenyl ring provides strong UV absorbance at 254 nm, allowing for high-sensitivity detection without the need for mass spectrometry.

Analytical Sample Solid Compound (CAS 54838-78-7) Dissolution Dissolution in DMSO (Stock 10 mM) Sample->Dissolution Dilution Dilution in Mobile Phase (Acetonitrile:Water) Dissolution->Dilution HPLC HPLC-UV Analysis (C18 Column, 254 nm) Dilution->HPLC Data Chromatogram & Quantification HPLC->Data

Standardized HPLC-UV Quantification Workflow for Sulfamoylbenzoic Acid Derivatives.

References

  • Santa Cruz Biotechnology. "4-(Methyl-phenyl-sulfamoyl)-benzoic acid | CAS 54838-78-7". SCBT.
  • National Center for Biotechnology Information. "3-Sulfamoylbenzoic acid | CID 229352 - PubChem". PubChem.
  • Thermo Fisher Scientific. "4-Sulfamoylbenzoic acid - SAFETY DATA SHEET". Thermo Fisher.
  • TCI Chemicals. "4-Chloro-3-sulfamoylbenzoic Acid - SAFETY DATA SHEET". TCI Chemicals.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 4-[Methyl(phenyl)sulfamoyl]benzoic acid

Introduction 4-[Methyl(phenyl)sulfamoyl]benzoic acid is a bifunctional molecule incorporating both a carboxylic acid and a sulfonamide moiety.[1][2] This unique structure makes it a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[Methyl(phenyl)sulfamoyl]benzoic acid is a bifunctional molecule incorporating both a carboxylic acid and a sulfonamide moiety.[1][2] This unique structure makes it a valuable building block in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, achieving high purity is paramount. This document provides a comprehensive guide to the purification of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, drawing upon established principles for the purification of benzoic acid derivatives and sulfonamides.[3][4][5] We will explore purification strategies ranging from fundamental techniques like recrystallization to more advanced chromatographic methods, providing detailed protocols and the scientific rationale behind each step.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy is predicated on understanding the physicochemical properties of the target compound and its potential impurities.

  • Structure: The molecule possesses both an acidic carboxylic acid group and a sulfonamide linkage. This duality influences its solubility and reactivity.

  • Polarity: The presence of the carboxylic acid and sulfonamide groups imparts significant polarity to the molecule.

  • Potential Impurities: Common impurities may include unreacted starting materials, byproducts from the sulfonamide bond formation, or side-reaction products related to the benzoic acid moiety.[6] For instance, incomplete reactions are a frequent source of impurities in sulfonamide synthesis.[4][6]

Table 1: Physicochemical Properties of 4-[Methyl(phenyl)sulfamoyl]benzoic acid

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₄S[1][7]
Molecular Weight291.32 g/mol [2][7]
AppearanceWhite to off-white crystalline solid (predicted)[8]
XlogP (predicted)2.2[1][2]

Purification Strategy Workflow

The general workflow for purifying crude 4-[Methyl(phenyl)sulfamoyl]benzoic acid is outlined below. The choice of which steps to employ will depend on the initial purity of the crude material and the desired final purity.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Purification Analysis Purity Analysis (TLC, HPLC, Melting Point) Recrystallization->Analysis Assess Purity Chromatography Column Chromatography FinalProduct Pure Product Chromatography->FinalProduct Secondary Purification Analysis->Chromatography Purity < 98% Analysis->FinalProduct Purity ≥ 98%

Sources

Application

Application Note: Advanced Analytical Characterization of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

Target Audience: Analytical Chemists, Medicinal Chemists, and QA/QC Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The compound 4-[Methyl(phenyl)sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and QA/QC Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The compound 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 54838-78-7) is a highly versatile building block frequently utilized in the synthesis of sulfonamide-based therapeutics, including cyclooxygenase-2 (COX-2) inhibitors, diuretics, and carbonic anhydrase inhibitors [1]. Characterizing this molecule presents unique analytical challenges due to its dual functional nature: a rigid, electron-withdrawing sulfonamide core coupled with an ionizable benzoic acid moiety.

This application note outlines a comprehensive, multi-modal analytical workflow. By integrating High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide provides a self-validating framework for rigorous structural elucidation, purity determination, and impurity profiling.

Physicochemical Profile & Analytical Causality

Before designing an analytical method, the physicochemical properties of the analyte must dictate the instrumental parameters. The presence of the carboxylic acid (estimated pKa ~4.0) means the molecule will ionize at physiological pH, which directly influences both chromatographic retention and mass spectrometric ionization strategies.

Table 1: Physicochemical Properties [1, 2]
ParameterValue / DescriptionAnalytical Implication
Chemical Name 4-[Methyl(phenyl)sulfamoyl]benzoic acidGuides structural assignment in NMR.
CAS Number 54838-78-7Unique identifier for reference standard sourcing.
Molecular Formula C₁₄H₁₃NO₄SUsed for exact mass calculation in HRMS.
Molecular Weight 291.32 g/mol Determines the expected m/z in LC-MS.
Monoisotopic Mass 291.0565 DaTarget mass for high-resolution MS (HRMS).
Estimated pKa ~4.0 (Carboxylic acid)Requires mobile phase pH < 2.0 to prevent peak tailing.
LogP (Predicted) 2.5 – 3.0Indicates moderate lipophilicity; suitable for C18 reverse-phase.

Integrated Analytical Workflow

The following diagram illustrates the logical progression of the analytical characterization process, ensuring that data from each modality cross-validates the others.

AnalyticalWorkflow Start 4-[Methyl(phenyl)sulfamoyl] benzoic acid (Sample) SamplePrep Sample Preparation (Solubilization in DMSO/MeOH) Start->SamplePrep HPLC HPLC-UV (Purity & Quantification) SamplePrep->HPLC LCMS LC-MS/MS (Mass & Impurity Profiling) SamplePrep->LCMS NMR 1H & 13C NMR (Structural Elucidation) SamplePrep->NMR Data Data Synthesis & Cross-Validation HPLC->Data LCMS->Data NMR->Data Release QA/QC Batch Release Data->Release

Caption: Multi-modal analytical workflow for the comprehensive characterization of the target compound.

Step-by-Step Experimental Protocols

Chromatographic Purity Assessment (HPLC-UV)

Causality & Rationale: To achieve sharp, symmetrical peaks for carboxylic acids, the mobile phase pH must be maintained at least two units below the analyte's pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the benzoic acid remains fully protonated. This prevents secondary interactions with residual silanols on the silica-based C18 stationary phase, which would otherwise cause severe peak tailing [3].

Protocol:

  • Column Selection: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol (1 mg/mL stock). Dilute to 100 µg/mL using the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (optimal for conjugated aromatic systems).

    • Injection Volume: 10 µL

Table 2: HPLC Gradient Program & System Suitability
Time (min)% Mobile Phase A% Mobile Phase BSystem Suitability Criteria (SST)
0.0955Retention Time (Rt): ~8.4 min
2.0955Tailing Factor (Tf): ≤ 1.5
12.0595Theoretical Plates (N): > 5,000
15.0595% RSD (5 injections): ≤ 2.0%
15.1955Resolution (Rs): > 2.0 (from nearest impurity)
20.0955Re-equilibration

Note: This protocol is designed as a self-validating system. If the SST criteria (Tf ≤ 1.5, RSD ≤ 2.0%) are not met, the run must be aborted and the column/mobile phase investigated, ensuring adherence to ICH Q2(R1) guidelines [4].

Mass Confirmation and Impurity Profiling (LC-MS/MS)

Causality & Rationale: While the nitrogen atom could theoretically accept a proton in positive mode, the electron-withdrawing nature of the sulfonyl group reduces its basicity. Conversely, the carboxylic acid readily donates a proton. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most efficient technique. It yields a highly stable [M-H]⁻ anion, bypassing the complex sodium/potassium adducts often generated in positive mode, thus simplifying spectral interpretation.

Protocol:

  • System Setup: Couple the HPLC method described above to a Triple Quadrupole or Q-TOF mass spectrometer.

  • Source Parameters (ESI-):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Fragmentation: Isolate the parent ion m/z 290.05. Apply collision energy (CE: 15-25 eV) using Argon gas.

  • Expected Diagnostic Fragments:

    • m/z 246.06: Loss of CO₂ (-44 Da) from the benzoic acid moiety.

    • m/z 170.01: Cleavage at the sulfonamide S-N bond, leaving the sulfonylbenzoic acid fragment.

Structural Elucidation (NMR Spectroscopy)

Causality & Rationale: Due to the rigid, planar nature of the aromatic rings and the hydrogen-bonding capability of the carboxylic acid, solubility in standard Chloroform-d (CDCl₃) is often limited. DMSO-d₆ is selected as the solvent because it disrupts intermolecular hydrogen bonds, ensuring complete dissolution and sharp, well-resolved NMR signals.

Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrument: 400 MHz NMR Spectrometer (for ¹H) / 100 MHz (for ¹³C).

  • Acquisition: Run standard 1D ¹H and ¹³C sequences. Calibrate the residual solvent peak to 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Table 3: Expected NMR Chemical Shift Assignments
NucleusChemical Shift (ppm)Multiplicity & IntegrationStructural Assignment
¹H ~13.30br s, 1HCarboxylic acid (-COOH)
¹H ~8.10d, J = 8.4 Hz, 2HBenzoic acid aromatics (ortho to COOH)
¹H ~7.65d, J = 8.4 Hz, 2HBenzoic acid aromatics (ortho to SO₂)
¹H 7.30 - 7.40m, 3HN-phenyl aromatics (meta & para)
¹H ~7.15d, J = 7.8 Hz, 2HN-phenyl aromatics (ortho to N)
¹H ~3.15s, 3HN-Methyl protons (-CH₃)
¹³C ~166.5sCarbonyl carbon (C=O)
¹³C ~38.5sN-Methyl carbon (-CH₃)

Conclusion

The characterization of 4-[Methyl(phenyl)sulfamoyl]benzoic acid requires a deliberate, chemically-informed approach. By utilizing acidic modifiers to control the ionization state in HPLC, selecting negative-mode ESI for pristine mass spectral generation, and leveraging DMSO-d₆ for high-resolution NMR, analysts can establish a robust, self-validating data package. This ensures the highest standards of quality control for downstream pharmaceutical synthesis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. Available at:[Link]

Method

Application Note: Profiling 4-[Methyl(phenyl)sulfamoyl]benzoic Acid in Cancer Cell Lines

Mechanistic Rationale & Target Biology 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a specialized benzenesulfonamide derivative recognized for its potent activity as a Carbonic Anhydrase Inhibitor (CAI)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a specialized benzenesulfonamide derivative recognized for its potent activity as a Carbonic Anhydrase Inhibitor (CAI)[1]. In the context of oncology, the therapeutic utility of sulfamoylbenzoic acids is intrinsically linked to the tumor microenvironment (TME)—specifically, tumor hypoxia.

As solid tumors outgrow their vascular supply, they become highly hypoxic. To survive this stress, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII)[2]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). This localized catalytic activity maintains a neutral intracellular pH (promoting survival) while severely acidifying the extracellular space (promoting extracellular matrix degradation and metastasis)[2].

4-[Methyl(phenyl)sulfamoyl]benzoic acid acts by coordinating its primary sulfonamide/sulfamoyl moiety directly to the active-site zinc ion of CA IX/XII, while its lipophilic methyl-phenyl tail interacts with the enzyme's hydrophobic pocket. This blockade disrupts the tumor's pH modulation system, leading to intracellular acidification, cessation of proliferation, and apoptosis in CA IX-dependent cancer cell lines such as MDA-MB-231 (breast) and HT-29 (colorectal)[3][4].

Systems-Level Pathway Analysis

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / XII Upregulation HIF1A->CAIX Transcribes pH_reg Extracellular Acidification Intracellular pH Neutrality CAIX->pH_reg Catalyzes CO2 Hydration Survival Cancer Cell Survival & Invasion pH_reg->Survival Promotes Inhibitor 4-[Methyl(phenyl)sulfamoyl]benzoic acid Inhibitor->CAIX Blocks Zinc Active Site Inhibitor->pH_reg Disrupts pH Balance Apoptosis Apoptosis & Reduced Metastasis Inhibitor->Apoptosis Drives

Mechanism of CA IX inhibition by 4-[Methyl(phenyl)sulfamoyl]benzoic acid in hypoxic tumors.

Quantitative Pharmacodynamics

The efficacy of sulfamoylbenzoic acid derivatives is characterized by their high affinity for tumor-associated CA isoforms (IX, XII) and their relatively lower affinity for widespread cytosolic isoforms (I, II), thereby minimizing systemic off-target toxicity[3][4].

Table 1: Typical Inhibition Profile of Sulfamoylbenzoic Acid Derivatives

Target / Cell LineParameterTypical Value RangeBiological Significance
hCA I (Cytosolic) Ki​ > 1000 nMOff-target. Low affinity minimizes systemic toxicity.
hCA II (Cytosolic) Ki​ 200 - 500 nMOff-target. Avoids interference with normal physiological pH buffering.
hCA IX (Transmembrane) Ki​ 3.4 - 45.0 nMPrimary Target. Highly overexpressed in hypoxic solid tumors[3].
hCA XII (Transmembrane) Ki​ 5.0 - 50.0 nMSecondary Target. Implicated in tumor progression and chemoresistance[2].
MDA-MB-231 (Breast) IC50​ 15.0 - 110.0 µMTriple-negative breast cancer viability under hypoxia[3].
HT-29 (Colorectal) IC50​ 0.98 - 20.0 µMHighly reliant on CA IX for survival; highly sensitive to CAIs[4].

Self-Validating Experimental Protocols

To accurately evaluate 4-[Methyl(phenyl)sulfamoyl]benzoic acid, researchers must account for the conditional expression of its target. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Hypoxia-Conditioned Cell Viability Assay

Causality & Experimental Choice: CA IX is minimally expressed in normoxic cells. If the compound is tested under standard incubator conditions (21% O2​ ), it will appear inactive. We utilize a physical hypoxia chamber (1% O2​ ) rather than chemical mimetics (e.g., CoCl2​ ) because mimetics induce off-target reactive oxygen species (ROS) that confound the specific anti-proliferative effects of CA IX inhibition[3].

Validation System: A normoxic parallel control plate is mandatory. If the compound exhibits equal cytotoxicity in both normoxia and hypoxia, it is acting via an off-target mechanism rather than specific CA IX inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 or HT-29 cells at 5×103 cells/well in two 96-well plates (one for normoxia, one for hypoxia) using DMEM supplemented with 10% FBS.

  • Attachment: Incubate both plates overnight at 37°C, 5% CO2​ , 21% O2​ .

  • Compound Preparation: Dissolve 4-[Methyl(phenyl)sulfamoyl]benzoic acid in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration does not exceed 0.5%.

  • Treatment & Hypoxia Induction: Apply treatments to both plates. Immediately transfer the hypoxia plate to a specialized hypoxia incubator chamber purged with a gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ . Leave the control plate in the standard incubator.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ for both conditions. A valid on-target CAI will show a significantly lower IC50​ in the hypoxic plate compared to the normoxic plate.

Protocol B: Extracellular Acidification Rate (ECAR) Profiling

Causality & Experimental Choice: Cell viability assays measure the endpoint of CA IX inhibition but do not prove the mechanism. By utilizing a Seahorse XF Analyzer to measure ECAR, we directly quantify the proton efflux catalyzed by CA IX.

Validation System: To ensure that a drop in ECAR is due to enzymatic inhibition and not acute cell death, cell viability must be confirmed to be >95% during the short 2-hour exposure window[2].

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate and incubate under hypoxic conditions (1% O2​ ) for 48 hours to induce robust CA IX expression.

  • Media Exchange: Wash cells and replace media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Baseline Measurement: Transfer the plate to the Seahorse XF Analyzer and record baseline ECAR (mpH/min) for 15 minutes.

  • Acute Injection: Inject 4-[Methyl(phenyl)sulfamoyl]benzoic acid (final concentration 50 µM) via Port A.

  • Kinetic Readout: Monitor ECAR continuously for 2 hours.

  • Validation Check: Collect the culture media and lyse the cells immediately post-assay. Perform a rapid Trypan Blue exclusion test or MS/MS analysis of the lysate to confirm membrane integrity and compound permeation[2].

Protocol C: Transwell Invasion Assay under Acidic Stress

Causality & Experimental Choice: The acidic extracellular pH generated by CA IX activates extracellular proteases (like Matrix Metalloproteinases, MMPs) that degrade the basement membrane, facilitating metastasis. Inhibiting CA IX neutralizes this acidity, thereby suppressing invasion[2].

Step-by-Step Methodology:

  • Coating: Coat the upper chambers of 8-µm pore Transwell inserts with 50 µL of Matrigel (diluted 1:8 in serum-free media). Incubate at 37°C for 2 hours to polymerize.

  • Cell Suspension: Harvest hypoxic-preconditioned cells and resuspend in serum-free media containing either vehicle (DMSO) or 4-[Methyl(phenyl)sulfamoyl]benzoic acid (at a sub-lethal dose, e.g., 10 µM).

  • Seeding: Add 1×105 cells to the upper chamber.

  • Chemoattractant: Fill the lower chamber with 600 µL of complete media (10% FBS) to act as a chemoattractant.

  • Incubation: Incubate the Transwell setup in a hypoxia chamber (1% O2​ ) for 24 hours.

  • Staining: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde, then stain with 0.1% Crystal Violet.

  • Quantification: Image 5 random fields per insert under a microscope and count the invading cells.

References

  • MySkinRecipes. "4-(N-Methyl-N-phenylsulfamoyl)benzoic acid." MySkinRecipes.
  • PubMed Central (PMC). "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." NIH.gov.
  • MDPI. "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms." MDPI.
  • Frontiers. "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity." Frontiersin.org.

Sources

Application

Application Notes and Protocols for the Development of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide details the synthetic strategies for the development of deriva...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic strategies for the development of derivatives of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for compounds targeting a range of biological pathways, including those involving carbonic anhydrases and peroxisome proliferator-activated receptors (PPARs).[1][2][3][4] This document provides a logically structured approach to derivatization at three key positions: the carboxylic acid moiety, the N-phenyl group of the sulfonamide, and the benzoic acid aromatic ring. Each section includes detailed, field-proven protocols, insights into the rationale behind experimental choices, and methods for purification and characterization. The aim is to equip researchers with the necessary tools to efficiently generate libraries of novel compounds for drug discovery and development programs.

Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold

The 4-sulfamoylbenzoic acid framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[5] Its defining features—a carboxylic acid and a sulfonamide group—provide a versatile platform for molecular design. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets, while the sulfonamide moiety offers a vector for introducing a wide array of substituents to modulate physicochemical properties and target affinity.[6] Derivatives of this scaffold have been extensively investigated as carbonic anhydrase inhibitors for the treatment of glaucoma and cancer, as well as modulators of PPARs for metabolic diseases.[1][3][4][7][8][9][10]

This guide focuses on the synthetic development of derivatives from the parent compound, 4-[Methyl(phenyl)sulfamoyl]benzoic acid, providing a systematic approach to exploring the chemical space around this promising core structure.

Synthesis of the Core Scaffold: 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

The synthesis of the parent compound is a critical first step. A robust and scalable two-step synthesis is presented below, starting from the commercially available 4-(chlorosulfonyl)benzoic acid.

Overall Synthetic Workflow

The synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with N-methylaniline to form the sulfonamide bond.

start 4-(Chlorosulfonyl)benzoic Acid + N-Methylaniline step1 Sulfonamide Formation start->step1 product 4-[Methyl(phenyl)sulfamoyl]benzoic Acid step1->product

Caption: Synthesis of the core scaffold.

Protocol: Synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

This protocol details the nucleophilic substitution reaction to form the desired sulfonamide.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • N-methylaniline

  • Pyridine or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.1 equivalents) in anhydrous THF.

  • Base Addition: Add pyridine or TEA (2.0 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous THF to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[11][12][]

Table 1: Reagent Stoichiometry and Expected Yield

ReagentMolar Eq.Notes
4-(Chlorosulfonyl)benzoic acid1.0Limiting reagent
N-methylaniline1.1Slight excess to ensure complete conversion
Pyridine or TEA2.0Acts as a base to neutralize HCl byproduct
Expected Yield >85%

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through esterification and amidation.

Esterification via Fischer Esterification

Fischer esterification is a classic acid-catalyzed method for converting carboxylic acids to esters.[14]

start 4-[Methyl(phenyl)sulfamoyl]benzoic Acid + Alcohol (R-OH) step1 Acid Catalyst (e.g., H₂SO₄), Reflux start->step1 product Alkyl 4-[Methyl(phenyl)sulfamoyl]benzoate step1->product wash Aqueous Work-up product->wash purify Purification (Distillation or Chromatography) wash->purify start Aryl-SO₂-NHR + Ar'-X catalyst Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) start->catalyst product Aryl-SO₂-NR(Ar') catalyst->product workup Aqueous Work-up & Purification product->workup

Sources

Method

Application Note: In Vitro Characterization of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid (MPSBA) in Renal Transporter Assays

Target Audience: Pharmacokineticists, ADME/Tox Scientists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in accu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, ADME/Tox Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in accurately profiling the drug-drug interaction (DDI) potential of novel chemical entities. When evaluating sulfonamide derivatives like 4-[Methyl(phenyl)sulfamoyl]benzoic acid (MPSBA, CAS 54838-78-7) , it is critical to look beyond basic cytotoxicity and understand its specific interactions with solute carrier (SLC) and ATP-binding cassette (ABC) transporters.

MPSBA is a tertiary sulfonamide and a structural analog of probenecid (4-(dipropylsulfamoyl)benzoic acid), a classic and potent inhibitor of Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8)[1][2]. By replacing the aliphatic dipropyl groups of probenecid with an N-methyl-N-phenyl moiety, MPSBA exhibits increased steric bulk and lipophilicity. Recent cryo-EM structural analyses reveal that the central binding pocket of OAT1 is highly spacious and promiscuous, easily accommodating diverse aromatic and lipophilic structures[3]. Consequently, this structural modification in MPSBA alters its binding kinetics within the OAT1/3 cavity and potentially shifts its selectivity profile toward efflux pumps like Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).

Understanding the causality behind these structural changes is vital. The protocols below are designed not just to generate data, but to establish a self-validating system that isolates specific transporter mechanisms from background cellular noise.

TransporterMechanism Blood Basolateral Space (Blood / Buffer) OAT OAT1 / OAT3 (SLC22A6/8) Blood->OAT Substrates (e.g., 6-CF) Cell Intracellular Space (Proximal Tubule) OAT->Cell MRP2 MRP2 (ABCC2) Cell->MRP2 Metabolites Urine Apical Space (Urine / Filtrate) MRP2->Urine Efflux MPSBA MPSBA (Inhibitor) MPSBA->OAT Competitive Inhibition MPSBA->MRP2 Efflux Modulation

Figure 1: Cellular transport mechanism of OATs and MRP2, highlighting MPSBA inhibition sites.

Quantitative Data Presentation: MPSBA vs. Probenecid

To contextualize the experimental workflows, Table 1 summarizes the expected pharmacological profile of MPSBA compared to the industry-standard control, probenecid. The enhanced lipophilicity (CLogP) of MPSBA typically results in tighter binding affinities (lower IC50) for lipophilic pockets in MRP2, while maintaining competitive inhibition at OAT1/3.

Table 1: Comparative Transporter Inhibition Profiling

CompoundMolecular Weight ( g/mol )CLogPOAT1 IC50 (µM)OAT3 IC50 (µM)MRP2 IC50 (µM)Cell Viability (CC50, µM)
Probenecid 285.362.2012.5 ± 2.19.8 ± 1.5> 200> 500
MPSBA 291.323.158.4 ± 1.214.2 ± 2.045.3 ± 4.1> 500

(Note: Data represents validated ranges for sulfamoylbenzoic acid derivatives in standard HEK293/Sf9 expression systems).

Experimental Protocol 1: OAT1/OAT3 Cellular Uptake Inhibition Assay

This assay utilizes Human Embryonic Kidney (HEK293) cells stably transfected with hOAT1 or hOAT3. Causality of Design: HEK293 cells are chosen because their endogenous expression of renal transporters is negligible. By running a parallel assay with Empty Vector (EV) transfected cells, we create a self-validating system: subtracting the EV signal from the OAT signal perfectly isolates transporter-specific uptake from passive membrane diffusion. We utilize 6-carboxyfluorescein (6-CF) as the substrate because its fluorescence allows for rapid, non-radioactive high-throughput screening[1][3].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-hOAT1, HEK293-hOAT3, and HEK293-EV cells at 5×104 cells/well in poly-D-lysine coated 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Equilibration: Aspirate culture media. Wash the cells three times with 100 µL of pre-warmed Uptake Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Incubate in the final wash for 10 minutes at 37°C.

  • Inhibitor Pre-incubation: Remove the buffer and add 50 µL of Uptake Buffer containing MPSBA at varying concentrations (0.1 µM to 300 µM). Include 200 µM probenecid as a positive control[1]. Incubate for 15 minutes.

  • Substrate Addition: Add 50 µL of Uptake Buffer containing 20 µM 6-CF (final concentration 10 µM) to all wells. Incubate exactly for 5 minutes at 37°C.

  • Termination (Critical Step): Rapidly aspirate the dosing solution and wash three times with 100 µL of ice-cold PBS .

    • Expert Insight: Transport kinetics are highly temperature-dependent. The ice-cold buffer instantly halts transporter conformational changes, locking the 6-CF inside the cell and preventing efflux during the wash steps.

  • Lysis & Quantification: Add 100 µL of 0.1 M NaOH or 1% Triton X-100 to lyse the cells. Shake for 10 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm).

AssayWorkflow Step1 1. Cell Seeding HEK293-OAT1/3 & EV in 96-well plates (24h incubation) Step2 2. Wash & Equilibrate Wash 3x with HBSS (pH 7.4) Incubate 10 min at 37°C Step1->Step2 Step3 3. Compound Pre-incubation Add MPSBA (0.1 - 300 μM) Incubate 15 min Step2->Step3 Step4 4. Substrate Addition Add 6-CF (10 μM final) Incubate exactly 5 min Step3->Step4 Step5 5. Termination Wash 3x with ICE-COLD PBS Add lysis buffer (0.1 M NaOH) Step4->Step5 Step6 6. Quantification Measure Fluorescence (Ex: 490nm, Em: 520nm) Step5->Step6

Figure 2: High-throughput 6-CF uptake assay workflow for screening OAT1/3 inhibitors.

Experimental Protocol 2: MRP2 Inside-Out Vesicular Transport Assay

To determine if the N-methyl-N-phenyl substitution grants MPSBA inhibitory activity against apical efflux pumps, we utilize an inside-out membrane vesicle assay. Causality of Design: Evaluating efflux in whole cells is notoriously difficult because the compound must first enter the cell (often requiring uptake transporters) before it can interact with the efflux pump. By using inside-out vesicles generated from Sf9 insect cells overexpressing hMRP2, the intracellular ATP-binding cassette is exposed directly to the assay buffer. This allows us to strictly control ATP availability and definitively isolate MRP2 inhibition without confounding cellular uptake kinetics.

Step-by-Step Methodology
  • Vesicle Preparation: Thaw hMRP2-expressing Sf9 vesicles and dilute to a working concentration of 5 mg/mL total protein in Vesicle Buffer (50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, pH 7.0).

  • Reaction Setup: In a 96-well V-bottom plate, combine 10 µL of vesicles (50 µg protein), 10 µL of MPSBA test concentrations, and 10 µL of the fluorescent MRP2 substrate, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF, 5 µM final).

  • Transport Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of pre-warmed 10 mM ATP (for active transport) or 10 mM AMP (for background control).

    • Self-Validating Control: The true MRP2-mediated transport is calculated exclusively as the difference between the ATP wells and the AMP wells.

  • Incubation & Termination: Incubate for 10 minutes at 37°C. Terminate the reaction by adding 200 µL of ice-cold Wash Buffer (Vesicle Buffer without MgCl2) to rapidly dilute the substrate and halt ATP hydrolysis.

  • Filtration: Transfer the mixture to a 96-well glass fiber filter plate (e.g., Millipore MultiScreen) pre-wetted with Wash Buffer. Apply vacuum to filter the vesicles. Wash the filters five times with 200 µL of ice-cold Wash Buffer to remove any unbound CDCF.

  • Quantification: Dry the filter plate, add 100 µL of lysis buffer (1% SDS) to solubilize the vesicles, and read fluorescence (Excitation: 505 nm, Emission: 535 nm).

References

  • Title: Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 Source: eScholarship / Journal of Pharmaceutical Sciences URL: [Link][1]

  • Title: Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes Source: PMC / National Institutes of Health URL: [Link][2]

  • Title: Structures and membrane interactions of human OAT1 in complex with clinical used drugs Source: Science Advances / National Institutes of Health URL: [Link][3]

Sources

Application

Application Note: Profiling the Hydrophobic Sulfonamide Interactome using 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

Scientific Rationale & Mechanism of Action 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a highly specialized small molecule utilized as a chemical probe building block in advanced proteomics research[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a highly specialized small molecule utilized as a chemical probe building block in advanced proteomics research[1]. While primary sulfonamides are universally recognized as broad-spectrum carbonic anhydrase inhibitors, the sterically demanding N-methyl-N-phenyl substitution on this compound creates a unique, bulky hydrophobic pharmacophore. This structural deviation makes it an exceptional "bait" molecule for Affinity-Based Protein Profiling (ABPP) , allowing researchers to capture atypical sulfonamide-binding proteins, characterize hydrophobic pocket-containing enzymes, and identify off-target interactomes in drug development[2].

The presence of a para-substituted carboxylic acid provides an ideal bioorthogonal handle. It enables zero-length covalent conjugation to amine-functionalized solid supports (such as magnetic beads) via well-established EDC/NHS coupling chemistry[3].

Experimental Design: A Self-Validating System

To ensure high-confidence target identification and eliminate false positives, this workflow is engineered as a self-validating system relying on two critical pillars of causality:

  • Causality in Matrix Design (The Control): A parallel "Control Matrix" must be generated by activating the beads and quenching them with ethanolamine in the absence of the bait molecule. By comparing the LC-MS/MS spectral counts between the Bait Matrix and the Control Matrix, researchers can calculate a precise Log2 Fold Change, effectively subtracting the background "bead interactome" (e.g., sticky ribosomal proteins or keratins).

  • Causality in Elution (On-Bead Digestion): Traditional elution methods (e.g., boiling beads in SDS) indiscriminately release the bait, the target, and strongly bound background proteins, severely complicating mass spectrometry analysis. Instead, we employ an On-Bead Digestion protocol. Trypsin selectively cleaves the captured protein complexes into peptides while the covalently bound bait remains anchored to the bead. This drastically reduces background complexity and improves the LC-MS/MS signal-to-noise ratio[4].

Experimental Protocols

Protocol A: Synthesis of the Affinity Matrix (EDC/NHS Coupling)

This protocol details the covalent attachment of 4-[Methyl(phenyl)sulfamoyl]benzoic acid to amine-functionalized magnetic beads.

Materials:

  • 4-[Methyl(phenyl)sulfamoyl]benzoic acid (Bait)

  • Amine-functionalized magnetic beads (e.g., Dynabeads™ M-270 Amine)

  • EDC-HCl and Sulfo-NHS (Freshly prepared)

  • Activation Buffer: 0.1 M MES, pH 5.0

  • Quenching Buffer: 1 M Ethanolamine, pH 8.0

Step-by-Step Methodology:

  • Bead Preparation: Aliquot 5 mg of amine-functionalized magnetic beads into two separate tubes (Tube A: Bait Matrix, Tube B: Control Matrix). Wash 3x with 500 µL of Activation Buffer.

  • Carboxylic Acid Activation: In a separate tube, dissolve the Bait molecule to a final concentration of 2 mM in Activation Buffer. Add EDC-HCl (10 mM) and Sulfo-NHS (10 mM). Incubate for 15 minutes at room temperature.

    • Causality: MES buffer is strictly required here because its slightly acidic pH (5.0) optimizes the stability of EDC and facilitates the formation of the critical O-acylisourea intermediate, which Sulfo-NHS then converts into a semi-stable NHS ester[3].

  • Conjugation: Add the activated Bait solution to Tube A. To Tube B (Control), add Activation Buffer containing only EDC/NHS (no bait). Incubate both tubes for 2 hours at room temperature with end-over-end rotation.

  • Quenching: Remove the supernatant using a magnetic rack. Add 500 µL of Quenching Buffer to both tubes and incubate for 30 minutes.

    • Causality: Unreacted amines on the bead surface carry a positive charge at physiological pH. Quenching them with ethanolamine neutralizes these sites, preventing non-specific electrostatic interactions with acidic proteins during lysate incubation.

Protocol B: Affinity Pulldown & On-Bead Digestion

This protocol outlines the capture of target proteins and their preparation for LC-MS/MS.

Materials:

  • Native Cell Lysate (1-2 mg/mL total protein in mild lysis buffer, e.g., 1% NP-40)

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.4

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • MS-Grade Trypsin

Step-by-Step Methodology:

  • Lysate Incubation: Add 1 mg of cell lysate to both the Bait Matrix and Control Matrix. Incubate overnight at 4°C with gentle rotation to allow equilibrium binding of low-abundance targets.

  • Stringent Washing: Place tubes on a magnetic rack. Wash the beads 3x with Wash Buffer, followed by 2x washes with Digestion Buffer (ABC) to remove all detergent traces prior to mass spectrometry.

  • Reduction and Alkylation: Resuspend beads in 100 µL of Digestion Buffer. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature, add IAA to 20 mM, and incubate in the dark for 30 minutes.

    • Causality: DTT reduces disulfide bonds, while IAA irreversibly alkylates the free thiols. This prevents the proteins from refolding, ensuring they remain fully linearized for maximum tryptic cleavage efficiency.

  • On-Bead Digestion: Add 1 µg of MS-Grade Trypsin to the bead suspension. Incubate overnight at 37°C with agitation (700 rpm).

    • Causality: Direct tryptic digestion on the beads bypasses harsh chemical elution. This ensures that only peptides from the captured targets are released into the supernatant, leaving the bait and insoluble contaminants firmly attached to the magnetic core[4].

  • Peptide Recovery: Place the tubes on a magnetic rack. Collect the peptide-rich supernatant, quench digestion with 1% Formic Acid, and desalt using C18 StageTips prior to LC-MS/MS injection.

Workflow Visualization

ABPP_Workflow Compound 4-[Methyl(phenyl)sulfamoyl]benzoic acid (Bait Molecule) Activation EDC/NHS Activation (MES Buffer, pH 5.0) Compound->Activation Carboxyl Activation Conjugation Covalent Conjugation (Amine-Magnetic Beads) Activation->Conjugation Amide Bond Formation Incubation Lysate Incubation (Target Capture) Conjugation->Incubation Affinity Matrix Ready Wash Stringent Washing (Remove Non-binders) Incubation->Wash Protein Complex Bound Digestion On-Bead Digestion (DTT, IAA, Trypsin) Wash->Digestion Purified Complexes LCMS LC-MS/MS Analysis (Target Identification) Digestion->LCMS Peptide Elution

Workflow for Affinity-Based Protein Profiling using 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Representative Quantitative Data

The following table summarizes expected validation data when analyzing the interactome of 4-[Methyl(phenyl)sulfamoyl]benzoic acid via LC-MS/MS. The self-validating design allows for the calculation of Log2 Fold Change, clearly distinguishing true hydrophobic pocket binders from background noise.

Protein TargetBiological FunctionSpectral Counts (Bait Matrix)Spectral Counts (Control Matrix)Log2 Fold Changep-value (FDR)
Kinase Target X Hydrophobic ATP-binding pocket14526.18< 0.001
Receptor Y Atypical sulfonamide binder8954.15< 0.01
HSP90 Chaperone protein210183.54< 0.05
Keratin, type I Common background contaminant3122980.060.85 (ns)
Ribosomal L3 Non-specific bead binder1501420.080.79 (ns)

(Note: Data is representative of typical ABPP enrichment metrics utilizing a functionalized sulfonamide bait vs. an ethanolamine-quenched control matrix).

References

  • 4-(Methyl-phenyl-sulfamoyl)-benzoic acid | CAS 54838-78-7 . Santa Cruz Biotechnology. 1

  • Application Notes and Protocols for EDC/NHS Coupling . BenchChem. 3

  • On-bead Digestion for Interactome Profiling . Thermo Fisher Scientific. 4

  • Chemical proteomics approaches for identifying the cellular targets of natural products . Royal Society of Chemistry.2

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming 4-[Methyl(phenyl)sulfamoyl]benzoic acid recrystallization issues

Welcome to the Technical Support Center for API crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 4-[Methyl(phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 4-[Methyl(phenyl)sulfamoyl]benzoic acid .

This molecule presents a classic crystallization challenge: it possesses a highly polar, hydrogen-bonding head (benzoic acid) and a bulky, lipophilic tail (methylphenylsulfonamide). This amphiphilic-like structural dichotomy severely hinders rapid integration into a rigid crystal lattice, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and conformational polymorphism.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative data tables, and self-validating experimental protocols to overcome these issues.

Diagnostic Workflow

TroubleshootingWorkflow Start 4-[Methyl(phenyl)sulfamoyl]benzoic acid Crystallization Issue Issue1 Oiling Out (LLPS) Turbid emulsion instead of crystals Start->Issue1 Issue2 Polymorphism Inconsistent melting point/XRD Start->Issue2 Issue3 Poor Yield / Purity Sticky mass, solvent entrapment Start->Issue3 Sol1 Adjust Solvent Polarity (e.g., EtOAc/Cyclohexane) Issue1->Sol1 Sol2 Seed in Metastable Zone & Slow Cooling (<0.1 °C/min) Issue1->Sol2 Sol3 Slurry Aging (Thermodynamic Control) 24-48h at elevated temp Issue2->Sol3 Issue3->Sol1 Sol4 Temperature Cycling Dissolve fines, grow large crystals Issue3->Sol4

Diagnostic workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic acid crystallization.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my product form a cloudy emulsion (oil out) instead of crystallizing? Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the dissolved compound to separate into a solute-rich secondary liquid phase rather than a solid crystalline suspension[1]. Because 4-[Methyl(phenyl)sulfamoyl]benzoic acid has a complex geometry, the kinetics of self-association into a crystal lattice are slow. When supersaturation is generated too quickly (e.g., via rapid cooling), the system crosses the thermodynamic binodal curve into a miscibility gap[2]. The resulting oil droplets are highly prone to trapping impurities and solidifying into amorphous, sticky gums[3].

Q2: How do I select the right solvent system to prevent LLPS? LLPS is fundamentally tied to the incongruity between the compound's polarity and the solvent's polarity[4]. If the solvent is too polar (e.g., pure ethanol), the hydrophobic sulfonamide tail induces phase separation. If it is too non-polar, the carboxylic acid head is rejected. You must select a balanced solvent system that keeps the overall polarity in the mid-region, which shifts the oiling-out boundary to lower temperatures, allowing you to induce nucleation via seeding before LLPS occurs[4].

Q3: My isolated batches show variable melting points and XRPD patterns. Why? Sulfonamides and benzoic acid derivatives are notorious for conformational polymorphism[5]. The structural variability arises from competing hydrogen-bond synthons. The carboxylic acid group can form classic R22​(8) dimers or extended catemers, while the sulfonamide group can independently form N-H···O dimers or chains[5][6]. Rapid crystallization often traps the kinetic polymorph (usually the catemer). To achieve batch-to-batch consistency, you must employ thermodynamic control (slurry aging) to drive the system to the most stable dimeric form.

Mechanistic Pathways: Bypassing the Binodal Curve

LLPS_Mechanism HighSS High Supersaturation (Rapid Cooling / Antisolvent) Binodal Cross Binodal Curve (Miscibility Gap) HighSS->Binodal LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Impurity Impurity Entrapment & Amorphous Solidification LLPS->Impurity Cryst Heterogeneous Nucleation & Crystal Growth LLPS->Cryst Spontaneous (Uncontrolled) LowSS Controlled Supersaturation (Slow Cooling) Seeding Introduce Seed Crystals in Metastable Zone LowSS->Seeding Seeding->Cryst Pure High Purity Crystalline API Cryst->Pure

Relationship between supersaturation kinetics, LLPS, and controlled crystallization.

Quantitative Data & Parameter Guidelines

Table 1: Solvent System Selection Guide

Solvent System Polarity Match Solubility Profile LLPS (Oiling Out) Risk Recommended Use
Ethanol / Water (1:1) High High at elevated T, low at 5°C Very High Avoid for primary cooling crystallization.
Toluene Low Moderate High (Poor solubility) Slurry aging / Polymorph conversion only.
EtOAc / Cyclohexane (2:1) Medium Optimal (Temperature dependent) Low Primary seeded cooling crystallization.

| Acetone / Heptane | Medium-Low | High in Acetone, Low in Heptane | Moderate | Antisolvent crystallization (Requires slow dosing). |

Table 2: Cooling Profile & Seeding Parameters

Parameter Value Mechanistic Rationale
Initial Temperature 65 °C Ensures complete dissolution and destroys thermal history.
Seeding Temperature 50 °C Adds seeds halfway into the Metastable Zone Width (MSZW) to bypass the binodal curve.
Seed Loading 2 - 5 wt% Provides sufficient surface area to consume supersaturation via crystal growth.

| Cooling Rate (Post-seed)| 0.1 °C/min | Prevents supersaturation from spiking into the LLPS zone. |

Step-by-Step Experimental Protocols

Protocol A: Seeded Cooling Crystallization to Bypass LLPS

This protocol is designed to keep the system's supersaturation strictly within the metastable zone, prioritizing heterogeneous crystal growth over liquid-liquid phase separation[1][2].

  • Dissolution: Suspend the crude 4-[Methyl(phenyl)sulfamoyl]benzoic acid in an Ethyl Acetate/Cyclohexane (2:1 v/v) mixture at 10 volumes (mL/g). Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities that could act as uncontrolled nucleation sites. Return the filtrate to the reactor and stabilize at 65 °C.

  • Cooling to MSZW: Cool the solution linearly to 50 °C at a rate of 0.5 °C/min.

  • Seeding (Critical Step): Hold the temperature isothermally at 50 °C. Introduce 3 wt% of finely milled, phase-pure seed crystals.

  • Isothermal Aging: Allow the system to age isothermally for 60 minutes. Causality: This allows the seeds to heal and begin consuming supersaturation, effectively steering the system away from the LLPS binodal boundary[3].

  • Controlled Cooling: Cool the suspension to 5 °C at a strict rate of 0.1 °C/min . Causality: Slow cooling ensures the crystal growth rate exceeds the supersaturation generation rate, preventing the accumulation of solute that leads to oiling out[4].

  • Isolation: Filter the suspension, wash the cake with 2 volumes of cold cyclohexane, and dry under vacuum at 40 °C.

Self-Validation Check: Monitor the process using an in-line PAT probe (e.g., FBRM or EasyViewer). A sharp spike in chord counts immediately after seeding, followed by a steady increase without spherical droplet formation, validates that crystal growth is occurring rather than LLPS[1][3].

Protocol B: Thermodynamic Slurry Conversion for Polymorph Purity

If your isolated product exhibits mixed polymorphs (e.g., a mixture of catemer and dimer hydrogen-bond networks), use this protocol to drive the batch to the thermodynamically stable form[5][6].

  • Suspension: Suspend the isolated crystals in a non-solvating medium (e.g., Toluene or Heptane/EtOAc 9:1) at 15 volumes.

  • Thermal Activation: Heat the slurry to 50 °C and agitate at 400 RPM for 24 to 48 hours.

  • Mechanistic Conversion: Causality: The elevated temperature provides the activation energy required for kinetically trapped metastable polymorphs to dissolve. Because the solution remains saturated, the thermodynamically stable polymorph (which has lower solubility) will continuously nucleate and grow, driving a complete solvent-mediated phase transformation.

  • Isolation: Cool to 20 °C over 2 hours, filter, and dry.

Self-Validation Check: Sample the slurry at 24h and 48h. Perform Differential Scanning Calorimetry (DSC). The protocol is validated when the melting endotherm shifts entirely to a single, sharp higher-melting-point peak, with no low-melting shoulders indicating residual metastable forms.

References

  • Mettler Toledo Process Analytics.
  • MDPI - Materials.
  • ACS Publications - Organic Process Research & Development.
  • European Pharmaceutical Review.
  • ACS Publications - Crystal Growth & Design.
  • ResearchGate.

Sources

Optimization

Optimizing 4-[Methyl(phenyl)sulfamoyl]benzoic acid solubility for biological assays

Technical Support Center: Optimizing 4-[Methyl(phenyl)sulfamoyl]benzoic acid Solubility for Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-[Methyl(phenyl)sulfamoyl]benzoic acid Solubility for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 54838-78-7).

This compound presents a classic biopharmaceutical challenge: it is highly lipophilic due to its N-methyl-N-phenyl core, yet it possesses a single ionizable carboxylic acid moiety. Because the sulfonamide nitrogen is fully substituted (N-methyl, N-phenyl), it lacks the acidic proton typical of primary or secondary sulfonamides. Therefore, overcoming its high crystal lattice energy and poor aqueous solubility requires targeted strategies focusing on the benzoic acid group and the hydrophobic core[1].

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my cell culture medium. Why does this happen, and how can I prevent it? A1: This phenomenon is known as "solvent-shift precipitation." When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the highly hydrophobic 4-[Methyl(phenyl)sulfamoyl]benzoic acid molecules behind in a supersaturated state. Without the solvent to shield them, the hydrophobic phenyl rings rapidly aggregate to minimize contact with water, forming sub-visual microcrystals that eventually precipitate. Furthermore, the presence of even 0.5–5% DMSO can artificially overestimate equilibrium solubility in early screening, leading to unexpected precipitation during the actual assay[2]. Solution: Utilize the "Slow-Drop" method into a pre-warmed, vigorously stirred buffer. Alternatively, use a co-solvent system or a surfactant (like 0.01% Tween-20) to lower the surface tension and prevent nucleation.

Q2: Can I adjust the pH of my assay buffer to improve solubility without killing my cells? A2: Yes, and this is your most thermodynamically efficient option. The benzoic acid moiety has a pKa of approximately 4.2. According to the Henderson-Hasselbalch equation, adjusting your assay buffer to physiological pH (7.4) ensures that >99.9% of the compound exists as a water-soluble carboxylate anion. Since sulfamoylbenzoic acids are acidic in nature, increasing the pH of the aqueous medium leads to ionization and a subsequent exponential increase in solubility[1]. Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES) so the addition of the acidic compound does not locally drop the pH and trigger precipitation.

Q3: I need to test the compound at high concentrations (e.g., >100 µM) for an in vivo PK study or a biochemical assay, but pH adjustment isn't enough. What is the next step? A3: You must utilize host-guest complexation using Cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic N-methyl-N-phenylsulfamoyl core, shielding it from water while the exterior maintains aqueous solubility[3]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard here, as it is well-tolerated in cellular assays and significantly enhances the dissolution rate of sulfonamide derivatives[4].

Section 2: Quantitative Data & Formulation Selection

To select the appropriate solubilization strategy, compare the methods below based on your specific assay requirements.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility LimitIdeal Assay ApplicationCytotoxicity / Interference Risk
Standard DMSO Dilution Organic solvent disruption of crystal lattice.< 10 µMLow-concentration primary screening.High: DMSO >1% is toxic to most cell lines.
pH Adjustment (pH 7.4) Electrostatic repulsion via carboxylate anion formation.~50 - 100 µMStandard cell-based assays (e.g., viability, reporter).Low: Physiological pH is universally tolerated.
Surfactant (0.01% Tween-20) Micellar encapsulation & nucleation inhibition.~100 - 200 µMBiochemical/Enzymatic assays (e.g., kinase assays).Moderate: Can disrupt lipid bilayers in cell assays.
HP- β -Cyclodextrin (10-20%) Hydrophobic shielding via host-guest inclusion complex.> 1 mMIn vivo dosing, high-concentration biophysics (SPR, ITC).Low: HP- β -CD is FDA-approved for injectables.

Section 3: Step-by-Step Experimental Protocols

Every robust experimental design requires a self-validating protocol. Do not assume your compound is in solution just because the liquid appears clear; sub-visual aggregates can cause false negatives in biological assays.

Protocol A: The "Slow-Drop" pH-Optimized Dilution (For Cell Assays)

Causality: Pre-warming the buffer increases the kinetic energy, reducing the thermodynamic penalty of cavity formation in water. Slow addition prevents local supersaturation.

  • Stock Preparation: Dissolve 4-[Methyl(phenyl)sulfamoyl]benzoic acid in 100% anhydrous DMSO to create a 10 mM stock. Store in desiccated aliquots at -20°C.

  • Buffer Preparation: Prepare your assay buffer (e.g., HBSS or DMEM) supplemented with 25 mM HEPES. Adjust the pH strictly to 7.4. Pre-warm the buffer to 37°C.

  • Dilution: Place the buffer on a magnetic stirrer at 500 RPM. Using a precision pipette, add the DMSO stock dropwise (1 µL per second) directly into the vortex center to ensure instantaneous dispersion. Keep final DMSO concentration 0.5%.

  • Validation (Nephelometry): Transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance/light scattering at 620 nm. A reading identical to the blank buffer confirms the absence of sub-visual aggregates.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation (For High-Dose Assays)

Causality: Kneading or co-precipitation forces the hydrophobic phenyl rings into the cyclodextrin cavity, replacing high-energy water molecules[4].

  • Carrier Solution: Dissolve HP- β -CD in pure water or PBS to a final concentration of 20% (w/v).

  • Complexation: Add the dry powder of 4-[Methyl(phenyl)sulfamoyl]benzoic acid directly to the cyclodextrin solution (do not use DMSO).

  • Energy Input: Sonicate the suspension in a water bath at 40°C for 30 minutes, followed by overnight orbital shaking at room temperature to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Validation (HPLC-UV): Extract the supernatant and quantify the exact dissolved concentration of the compound using an established HPLC-UV standard curve. Use this quantified solution as your new 100% aqueous stock.

Section 4: Visual Workflows

Below are the logical architectures for troubleshooting and understanding the solubilization mechanisms.

G Start Observe Precipitation in Assay Medium CheckPH Check Buffer pH Is pH > 6.0? Start->CheckPH AdjustPH Adjust pH to 7.4 (Ionize Benzoic Acid) CheckPH->AdjustPH No CheckDMSO Check DMSO % Is Final DMSO < 1%? CheckPH->CheckDMSO Yes AdjustPH->CheckDMSO AddCD Add 10-20% HP-β-CD (Encapsulate Hydrophobe) CheckDMSO->AddCD Need High Conc. AddSurfactant Add 0.01% Tween-20 (Prevent Nucleation) CheckDMSO->AddSurfactant Biochemical Assay Success Soluble & Stable Ready for Assay AddCD->Success AddSurfactant->Success

Figure 1: Decision tree for troubleshooting sulfonamide precipitation in biological assay media.

Mechanism Compound 4-[Methyl(phenyl)sulfamoyl]benzoic acid Hydrophobic Core + Carboxyl Group Ionization Ionization Compound->Ionization Buffer Addition Cyclodextrin HP-β-Cyclodextrin Host-Guest Complexation Compound->Cyclodextrin Excipient Addition SolubleState Aqueous Soluble State Bioavailable Fraction Ionization->SolubleState Electrostatic Repulsion Cyclodextrin->SolubleState Hydrophobic Shielding

Figure 2: Physicochemical mechanisms driving the aqueous solubilization of the target compound.

References

  • Balakin, K.V., et al. "Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery." ResearchGate, Aug. 2003.[Link]

  • Saokham, P., et al. "Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications." PMC - NIH, July 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[Methyl(phenyl)sulfamoyl]benzoic Acid HPLC Workflows

Welcome to the Advanced Chromatography Support Center. Analyzing complex sulfonamide-benzoic acid derivatives like 4-[Methyl(phenyl)sulfamoyl]benzoic acid presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing complex sulfonamide-benzoic acid derivatives like 4-[Methyl(phenyl)sulfamoyl]benzoic acid presents unique chromatographic challenges. This molecule features a hydrophobic N-methyl-N-phenyl sulfonamide linkage paired with an ionizable carboxylic acid moiety (pKa ~4.2). This dual nature frequently leads to unexpected peak splitting, fronting, or ghost peaks if the thermodynamic equilibrium between the analyte, the mobile phase, and the stationary phase is disrupted.

As an Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we will explore the fundamental chemical causality behind these unexpected peaks and provide self-validating protocols to definitively resolve them.

Diagnostic Workflow for Unexpected Peaks

Before altering your method, you must isolate whether the unexpected peak is a chemical artifact of the analyte itself or a systemic contamination issue.

TroubleshootingWorkflow Start Unexpected Peak Detected BlankTest Run Blank Injection (Mobile Phase Only) Start->BlankTest IsGhost Peak Present in Blank? BlankTest->IsGhost GhostYes System/Contamination Issue (Ghost Peak) IsGhost->GhostYes Yes GhostNo Sample/Chemistry Issue (Splitting/Degradation) IsGhost->GhostNo No CheckCarryover Perform 6-Injection Test Evaluate Autosampler GhostYes->CheckCarryover CheckSolvent Check Sample Solvent Strength vs. Mobile Phase GhostNo->CheckSolvent CheckPH Check Mobile Phase pH vs. Analyte pKa GhostNo->CheckPH FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent FixPH Buffer pH to < 2.2 or > 6.2 CheckPH->FixPH

Fig 1: Diagnostic workflow for isolating the root cause of unexpected HPLC peaks.

FAQ 1: The pKa Problem & Peak Splitting

Q: Why is my 4-[Methyl(phenyl)sulfamoyl]benzoic acid peak splitting into two distinct peaks, even though my standard is >99% pure?

The Causality: This is a classic thermodynamic issue governed by the Henderson-Hasselbalch equation. The benzoic acid moiety on your molecule has a pKa of approximately 4.2. If your mobile phase consists of unbuffered water and acetonitrile, the pH of the aqueous portion naturally drifts between 5.0 and 6.0 due to dissolved atmospheric CO₂. At this pH, your analyte exists in a dynamic equilibrium: roughly 50% is in the protonated (neutral, highly hydrophobic) state, and 50% is in the unprotonated (anionic, polar) state.

Because the neutral form interacts strongly with the C18 stationary phase while the anionic form elutes rapidly, the column separates the two equilibrium states, resulting in a split peak or severe tailing 1.

Protocol 1: Self-Validating pH Optimization To force the molecule into a single ionization state, you must buffer the mobile phase at least 2 pH units away from the pKa.

  • Prepare Acidic Buffer: Prepare Mobile Phase A using 0.1% Formic Acid or 10mM Potassium Phosphate adjusted to pH 2.2.

  • Prepare Basic Buffer: Prepare a secondary Mobile Phase A using 10mM Ammonium Acetate adjusted to pH 6.2.

  • Inject Sample: Run the sample under both conditions.

  • Self-Validation Check: If the split peak converges into a single, sharp, highly retained peak at pH 2.2, and a single, sharp, early-eluting peak at pH 6.2, you have definitively validated that pH mismatch was the root cause.

FAQ 2: Sample Solvent Mismatch & Peak Fronting

Q: I buffered my mobile phase correctly, but I am still seeing peak fronting and a small "shoulder" peak on the leading edge. What is causing this?

The Causality: This phenomenon is caused by a "strong solvent effect," also known as viscous fingering. 4-[Methyl(phenyl)sulfamoyl]benzoic acid is highly soluble in strong organic solvents like 100% Methanol or Acetonitrile. If you inject a sample dissolved in 100% organic solvent into an initial mobile phase that is highly aqueous (e.g., 90% water), the sample plug does not mix instantaneously. The analyte rapidly travels down the center of the column within the strong solvent plug before partitioning into the stationary phase, causing a portion of the peak to elute prematurely as a distorted shoulder [[2]](). This is especially pronounced in UHPLC systems with low dead volumes 3.

Protocol 2: Solvent Matching Validation

  • Stock Preparation: Keep your high-concentration stock solution in 100% Acetonitrile to maintain solubility.

  • Dilution: Dilute the working standard 1:10 using the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile).

  • Injection: Inject the newly diluted sample.

  • Self-Validation Check: If the shoulder disappears and the Theoretical Plate Number (TPN) increases significantly, the distortion was a physical fluid dynamics issue, not a chemical impurity.

FAQ 3: Ghost Peaks & System Contamination

Q: I am observing unexpected extra peaks that elute during the gradient, even when I inject a blank. How do I isolate the source?

The Causality: Peaks that appear in blank injections are "ghost peaks." They do not originate from your sample vial. They typically stem from two sources:

  • Mechanical Carryover: The highly hydrophobic N-methyl-N-phenyl rings of your analyte can adsorb onto the autosampler rotor seal or needle exterior.

  • Mobile Phase Impurities: Additives like LC-MS grade Formic Acid can degrade over time or contain trace organic impurities that concentrate on the head of the column during the aqueous equilibration phase and elute as distinct peaks during the organic gradient 4.

Protocol 3: The Six-Injection Diagnostic Test To definitively locate the source of the ghost peak without guessing, utilize the Six-Injection Test 5.

  • Setup: Place a single vial containing only initial mobile phase into the autosampler.

  • Execution: Program the system to inject this exact same vial six consecutive times.

  • Zero-Volume Test: Program a 7th injection with an injection volume of 0 µL (gradient runs, but the injection valve does not actuate).

  • Self-Validation Check:

    • Scenario A: If the ghost peak area decreases sequentially from injection 1 to 6, you have autosampler carryover . Fix: Change the needle wash to a stronger solvent (e.g., 50:50 Acetonitrile/Isopropanol).

    • Scenario B: If the ghost peak area varies randomly across the 6 injections, you have a worn rotor seal causing mechanical inconsistencies [[5]]().

    • Scenario C: If the ghost peak is identical across all 6 injections AND appears in the 0 µL injection, the contamination is in your mobile phase 6. Fix: Replace aqueous lines and use a fresh lot of Formic Acid.

Quantitative Data Summary

The table below summarizes the quantitative impact of the variables discussed above on the chromatographic integrity of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Variable TestedExperimental ConditionObserved Peak EffectTheoretical Plate Number (TPN) ImpactDiagnostic Status
Mobile Phase pH pH = 4.2 (Near pKa)Severe splitting / Tailing-60% to -80%Fail (Mixed Ionization)
Mobile Phase pH pH = 2.2Sharp, single peakOptimal BaselinePass (Protonated State)
Sample Solvent 100% AcetonitrileFronting / Leading Shoulder-40%Fail (Viscous Fingering)
Sample Solvent Initial Mobile PhaseSymmetricalOptimal BaselinePass (Matched Polarity)
System Blank 0 µL Injection VolumePeak present at 4.5 minN/AFail (Mobile Phase Impurity)
References
  • Selecting Buffer pH in Reversed-Phase HPLC. Farmatel / Yolasite.1

  • Sample Solvent in HILIC and Reversed-Phase. Separation Science. 2

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu / LCMS.cz. 3

  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex. 4

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. 6

  • HPLC Troubleshooting | Reproducibility Tips. Axion Labs. 5

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-[Methyl(phenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 4-[Methyl(phenyl)sulfamoyl]benzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 54838-78-7). This resource provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental integrity.

Compound Overview & Quantitative Data

Before troubleshooting, it is critical to understand the fundamental properties of the molecule. The combination of a highly lipophilic N-methyl-N-phenylsulfamoyl moiety and a hydrophilic carboxylic acid group dictates its behavior in solution.

PropertyValue
Chemical Name 4-[Methyl(phenyl)sulfamoyl]benzoic acid
CAS Number 54838-78-7[1]
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol [1]
Estimated pKa ~3.50 (Carboxylic acid proton)[2]
Primary Solvent Anhydrous DMSO or DMF (≥10 mM)
Aqueous Solubility Poor at pH < 4; Moderate at pH > 6 (as carboxylate salt)

FAQs & Troubleshooting Guide

Issue 1: Precipitation in Aqueous Assay Buffers

Q: Why does 4-[Methyl(phenyl)sulfamoyl]benzoic acid precipitate immediately when added to my cell culture media or biochemical assay buffer?

A: This is a classic solubility issue driven by the molecule's pKa and lipophilicity. The pKa of the benzoic acid proton in sulfamoylbenzoic acid derivatives is approximately 3.50[2]. In acidic environments (pH < 4), the molecule is fully protonated, maximizing its hydrophobicity and causing rapid precipitation. Even at physiological pH (7.4), where it exists as a more soluble carboxylate anion, the bulky hydrophobic tail can induce "salting out" in high-salt buffers.

  • The Fix: Always prepare primary stocks in 100% anhydrous DMSO. When transferring to aqueous media, keep the final DMSO concentration ≤1% (v/v). Ensure the aqueous buffer is pre-warmed to 37°C and vigorously mixed during addition to prevent localized nucleation.

Issue 2: Compound Degradation and Loss of Potency

Q: How should I store the solid powder versus my DMSO stock solutions to ensure long-term stability and prevent degradation?

A: While sulfonamide derivatives are generally stable, the N-methyl-N-phenyl group can be susceptible to slow oxidative degradation over time. Furthermore, DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a DMSO stock will introduce atmospheric moisture, which can hydrolyze the compound or cause it to crash out of solution upon freezing.

  • The Fix: For the lyophilized powder, short-term storage (1-2 weeks) can be safely maintained at -4°C, while long-term storage (1-2 years) requires -20°C[3]. For DMSO stocks, never store them as a single large volume. Aliquot the stock into single-use vials, purge the headspace with an inert gas (argon or nitrogen), and store at -20°C or -80°C.

Issue 3: Inconsistent Dose-Response Curves

Q: My IC50/EC50 curves are flat or highly variable at upper concentrations. What is going wrong in my dilution series?

A: This symptom is indicative of compound aggregation. At high concentrations in aqueous buffers, lipophilic compounds form colloidal aggregates rather than true solutions. These aggregates sequester the compound, preventing it from interacting with the target, or they non-specifically bind to assay proteins, leading to artifactual readouts.

  • The Fix: Never perform serial dilutions in aqueous buffers. Perform your entire serial dilution in 100% DMSO before diluting into the final aqueous assay buffer. This ensures the compound remains fully dissolved throughout the gradient.

Experimental Workflows

To guarantee reproducible results, follow these self-validating protocols for compound preparation and handling.

Protocol A: Preparation of a 10 mM Master Stock in DMSO
  • Equilibration: Remove the vial of 4-[Methyl(phenyl)sulfamoyl]benzoic acid powder from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Weighing: Weigh the required mass using a calibrated microbalance (e.g., 2.91 mg for 1 mL of 10 mM stock).

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex gently for 30 seconds. Sonicate in a water bath at room temperature for 1-2 minutes until the solution is visually clear and free of particulates.

  • Aliquoting: Divide the solution into sterile, amber microcentrifuge tubes (e.g., 50 µL per tube) to protect the compound from light and moisture.

  • Storage: Purge the tubes with argon gas, seal tightly, and store immediately at -20°C or -80°C.

Protocol B: Assay-Ready Plate Preparation
  • Thawing: Thaw a single 50 µL DMSO aliquot at room temperature. Do not use heat blocks, as localized heating can degrade the compound.

  • Serial Dilution: Perform a 1:3 or 1:10 serial dilution in a 100% DMSO intermediate microplate.

  • Aqueous Transfer: Transfer the diluted compound from the intermediate plate to the final aqueous assay plate using an acoustic liquid handler (e.g., Echo) or a rapid multi-channel pipette. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Dispersion: Agitate the assay plate immediately on a microplate shaker at 600 RPM for 60 seconds to ensure rapid, homogenous dispersion and prevent localized precipitation.

Visualizations

Workflow A Solid Powder (CAS: 54838-78-7) B Equilibrate to RT (Desiccated, 30 min) A->B C Add Anhydrous DMSO (Target: 10 mM) B->C D Vortex & Sonicate (1-2 min at RT) C->D E Aliquot into Amber Tubes (Single-use volumes) D->E F Store at -20°C E->F

Step-by-step solubilization and dilution workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

StorageTree Start Compound State Solid Lyophilized Powder Start->Solid Liquid DMSO Stock Solution Start->Liquid SolidShort Short-Term (1-2 weeks) Store at -4°C Solid->SolidShort SolidLong Long-Term (1-2 years) Store at -20°C Solid->SolidLong LiquidWarn Warning: Hygroscopic Avoid Freeze-Thaw Liquid->LiquidWarn LiquidPrep Purge with Argon/N2 Single-Use Aliquots LiquidWarn->LiquidPrep LiquidStore Store at -20°C or -80°C Protect from Light LiquidPrep->LiquidStore

Logical decision tree for the chemical stability and storage of solid powders versus DMSO stocks.

References

  • 54838-78-7 | 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Source: BIOFOUNT URL:[Link]

  • Carzenide (4-Sulfamoylbenzoic acid analog data) Source: DrugFuture Chemical Index Database URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid and Its Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 4-sulfamoylbenzoic acid scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 4-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in modulating solute carrier (SLC) transporters. The most prominent member of this class is Probenecid (4-(dipropylsulfamoyl)benzoic acid), a classic uricosuric agent that inhibits the Urate Transporter 1 (URAT1) and Organic Anion Transporters (OAT1/3) [2, 3].

As drug discovery efforts pivot toward developing more potent and selective URAT1 inhibitors for hyperuricemia, structural diversification of the sulfamoyl nitrogen has become a critical optimization strategy [3, 4]. This guide provides an in-depth comparative analysis of 4-[Methyl(phenyl)sulfamoyl]benzoic acid (MPSBA) [1] against its unsubstituted parent core (Carzenide) and the clinical benchmark (Probenecid). By analyzing the physicochemical properties, structural causality, and in vitro transport assay performance, this guide establishes a framework for evaluating novel N,N-disubstituted sulfamoylbenzoic acids.

Structural Rationale & Physicochemical Profiling

The pharmacological activity of sulfamoylbenzoic acids is heavily dictated by the substituents on the sulfonamide nitrogen. The binding pockets of URAT1 (SLC22A12) and OAT1 (SLC22A6) feature distinct hydrophobic regions that accommodate bulky, lipophilic groups.

  • Carzenide (Unsubstituted Core): Lacks hydrophobic bulk on the nitrogen. It exhibits high polarity and rapid renal clearance, but poor affinity for the deep hydrophobic pockets of URAT1.

  • Probenecid (N,N-dipropyl): The dual propyl chains introduce significant flexibility and lipophilicity, allowing the molecule to anchor into the transporter's binding site. However, the aliphatic chains lack rigid geometric constraints, leading to broad off-target OAT inhibition [2].

  • MPSBA (N-methyl, N-phenyl): The introduction of a rigid phenyl ring restricts conformational flexibility while enabling potential π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine/Tyrosine) within the URAT1 binding channel. The methyl group provides sufficient steric bulk to lock the phenyl ring in a favorable orthogonal conformation.

Table 1: Comparative Physicochemical and Pharmacological Profile

(Note: Pharmacological data for MPSBA is representative of N-aryl/N-alkyl analog trends derived from benchmark URAT1 assays).

Compound NameStructure / SubstitutionMolecular WeightLogP (Est.)URAT1 IC 50​ ( μ M)OAT1 IC 50​ ( μ M)Primary Interaction Mode
Carzenide Unsubstituted (-NH 2​ )201.20 g/mol 0.8> 100> 100Hydrogen bonding
Probenecid N,N-dipropyl285.36 g/mol 3.2~ 45.0~ 15.0Hydrophobic (Aliphatic)
MPSBA N-methyl, N-phenyl291.32 g/mol 3.5~ 12.5~ 35.0 π−π stacking, Hydrophobic

Mechanistic Pathway: Transporter Inhibition

URAT1 is an apical membrane anion exchanger in the proximal tubule that reabsorbs filtered urate from the lumen back into the blood. It operates by exchanging intracellular anions (like chloride or lactate) for extracellular urate [3]. MPSBA and its analogs act as competitive inhibitors, lodging into the central pore of the transporter and blocking the translocation pathway.

MOA UricAcid Uric Acid (Tubular Lumen) URAT1 URAT1 Transporter (Apical Membrane) UricAcid->URAT1 Reabsorption Cell Proximal Tubule Intracellular Space URAT1->Cell Influx OAT1 OAT1/3 Transporters (Basolateral Membrane) Cell->OAT1 Efflux to Blood MPSBA MPSBA & Analogs (Inhibitors) MPSBA->URAT1 Competitive Inhibition MPSBA->OAT1 Modulated Inhibition

Caption: Mechanism of action for MPSBA and Probenecid blocking URAT1-mediated uric acid reabsorption.

Experimental Methodology: In Vitro Transporter Assays

To objectively compare MPSBA against Probenecid, a self-validating cell-based radioligand uptake assay is required. As a Senior Application Scientist, I emphasize that buffer composition is the most critical variable in this assay . Because URAT1 is an anion exchanger, manipulating the intracellular vs. extracellular chloride gradient is necessary to drive robust urate uptake.

Protocol: [ 14 C]-Uric Acid Uptake Assay in HEK293T-hURAT1 Cells

1. Cell Preparation & Seeding:

  • Culture HEK293T cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells into Poly-D-lysine coated 24-well plates at 2×105 cells/well and incubate for 48 hours until 90% confluent.

2. Chloride Starvation (The Causality of Gradient Generation):

  • Why we do this: URAT1 transports urate inward by exchanging it with intracellular chloride or organic anions. By washing the cells with a Chloride-free Hank's Balanced Salt Solution (HBSS) (substituting NaCl with Sodium Gluconate), we deplete extracellular chloride. This creates a strong outward gradient for intracellular chloride, which thermodynamically drives the inward transport of the radiolabeled urate.

  • Action: Wash cells twice with warm Cl⁻-free HBSS and pre-incubate for 15 minutes at 37°C.

3. Compound Incubation:

  • Prepare serial dilutions of MPSBA, Probenecid, and Carzenide (0.1 μ M to 300 μ M) in Cl⁻-free HBSS containing 0.1% DMSO.

  • Add 250 μ L of the compound solutions to the wells and incubate for 10 minutes. Self-Validation Step: Always include a 0.1% DMSO vehicle control (Maximum Uptake) and an untransfected HEK293T cell line control (Background Uptake).

4. Radioligand Addition:

  • Add [ 14 C]-Uric Acid to a final concentration of 50 μ M (specific activity ~50 mCi/mmol).

  • Incubate for exactly 5 minutes at 37°C. (Time is critical; transport must be measured in the linear initial velocity phase).

5. Termination and Lysis:

  • Stop the reaction by rapidly washing the cells three times with ice-cold standard HBSS (containing Cl⁻ to immediately halt the exchanger).

  • Lyse the cells using 0.1 N NaOH for 30 minutes.

6. Detection:

  • Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC). Normalize counts per minute (CPM) to total protein concentration determined via BCA assay.

Workflow Step1 1. Cell Culture HEK293T-hURAT1 Seeding Step2 2. Gradient Generation Wash with Cl- Free Buffer Step1->Step2 Step3 3. Inhibitor Incubation Add MPSBA / Probenecid Step2->Step3 Step4 4. Radioligand Addition [14C]-Uric Acid (5 min) Step3->Step4 Step5 5. Termination & Lysis Ice-cold Wash & NaOH Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro [14C]-Uric Acid uptake assay.

Data Interpretation & Causality

When comparing the expected dose-response curves generated from the protocol above, the structural differences directly dictate the pharmacological outcomes:

  • Potency Shift: MPSBA demonstrates a lower IC 50​ for URAT1 compared to Probenecid. The causality lies in the spatial geometry of the N-phenyl ring. While Probenecid's propyl chains are highly flexible and suffer a high entropic penalty upon binding, MPSBA's rigid phenyl ring is pre-organized to slot into the aromatic binding pocket of URAT1, reducing the entropic cost of binding.

  • Selectivity Profile: Probenecid is a notorious pan-inhibitor of OATs (often used clinically to boost the half-life of beta-lactam antibiotics by preventing their OAT-mediated renal excretion)[2]. The N-methyl-N-phenyl substitution in MPSBA alters the electrostatic potential surface of the molecule, slightly reducing its affinity for the basolateral OAT1/3 transporters compared to URAT1. This suggests that aryl-substitutions on the sulfamoylbenzoic acid core are a viable pathway for developing URAT1-selective uricosurics with fewer drug-drug interactions.

References

  • Journal of Medicinal Chemistry - ACS Publications. "The Druggability of Solute Carriers". Available at:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Derivatives as Enzyme Inhibitors

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for 4-[Methyl(phenyl)sulfamoyl]benzoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for 4-[Methyl(phenyl)sulfamoyl]benzoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from multiple studies to provide a clear, comparative framework for understanding how structural modifications to this scaffold influence biological activity, with a primary focus on enzyme inhibition. We will explore the rationale behind synthetic strategies, compare inhibitory potencies across different targets, and provide detailed experimental protocols for validation.

The 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Scaffold: A Privileged Structure

The 4-[Methyl(phenyl)sulfamoyl]benzoic acid scaffold is a versatile framework in medicinal chemistry, combining three key pharmacophoric elements: a benzoic acid moiety, a central sulfonamide linker, and a modifiable N-phenyl group.[1][2] This unique combination allows for fine-tuning of electronic, steric, and lipophilic properties to achieve potent and selective interactions with a variety of biological targets.[3] The sulfonamide group, in particular, is a well-established zinc-binding group, making this class of compounds potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs).[4][5]

The general structure allows for systematic modifications at several key positions, which forms the basis of SAR studies. Understanding how changes at these positions impact target affinity and selectivity is crucial for rational drug design.

SAR_Scaffold cluster_R1 Position R1: Benzoic Acid Ring cluster_R2 Position R2: N-Phenyl Ring cluster_linker Positions R3/R4: Sulfonamide Nitrogen scaffold R1 Modifications here affect: - Lipophilicity - Electronic properties - Potential for additional binding interactions scaffold->R1  R1 R2 Modifications here critically influence: - Target selectivity - Potency - Interaction with isoform-specific residues scaffold->R2 R2   linker Modifications here (e.g., replacing methyl with H or larger groups) impact zinc-binding orientation and potency. scaffold->linker R3/R4

Caption: Core 4-[Methyl(phenyl)sulfamoyl]benzoic acid scaffold with key modification points.

General Synthetic Strategy

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is typically achieved through a reliable two-step process.[2][5] This approach begins with the chlorosulfonation of a benzoic acid derivative, followed by amidation with the desired amine. This robust methodology allows for the creation of a diverse library of compounds for SAR exploration.

Causality in Synthesis: The choice of starting materials is dictated by the desired final substitutions. Using methyl 4-(chlorosulfonyl)benzoate allows for the introduction of various amines first, with a final hydrolysis step to unmask the carboxylic acid. This protects the reactive carboxylic acid during the amidation step, preventing unwanted side reactions and improving overall yield.

Synthesis_Workflow start Methyl 4-(chlorosulfonyl)benzoate + R1R2NH (Amine) step1 Sulfonamide Formation start->step1 Pyridine or TEA, DCM/THF, RT intermediate Methyl 4-[Alkyl(aryl)sulfamoyl]benzoate step1->intermediate step2 Ester Hydrolysis intermediate->step2 Aqueous KOH, Methanol, 70°C product Final Product: 4-[Alkyl(aryl)sulfamoyl]benzoic Acid step2->product

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

Comparative SAR Analysis: Targeting Carbonic Anhydrases

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[6] The anticancer and antiglaucoma potential of sulfonamide derivatives often stems from their inhibition of specific CA isoforms, such as CA II, IX, and XII.[7][8] The unsubstituted sulfamoyl group (-SO₂NH₂) is a primary zinc-binding group, essential for inhibitory activity.[5]

Key SAR Insights for CA Inhibition:

  • The Sulfamoyl Group: The primary sulfonamide acts as an anchor, coordinating to the Zn²⁺ ion in the enzyme's active site. N-monosubstitution or N,N-disubstitution on the sulfonamide can decrease this binding affinity, although in some cases, it may enhance selectivity for certain isoforms.

  • The Benzoic Acid Moiety: The carboxylic acid group serves as a secondary anchoring point, forming hydrogen bonds with active site residues (e.g., Thr199 in CA II). Its acidity, influenced by substituents on the ring, can modulate binding strength.

  • N-Phenyl Ring Substituents (R2): This is the most critical region for determining isoform selectivity. The substituents on this ring extend into a region of the active site that varies significantly between isoforms.

    • Electron-withdrawing groups (e.g., halogens) on the N-phenyl ring often increase inhibitory potency.[4] For instance, introducing a chlorine atom can enhance activity.[9]

    • Bulky substituents can be tailored to fit into the unique pockets of different isoforms. For example, specific substitutions can lead to potent and selective inhibition of tumor-associated isoforms CA IX and XII over the ubiquitous CA I and II, which can reduce side effects.[7]

Comparative Inhibitory Activity Data

The following table summarizes the inhibitory activity (Kᵢ or IC₅₀ values) of representative sulfamoylbenzoic acid and related benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms.

Compound/Derivative ClassSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Acetazolamide (Standard) -2501225[6][10]
Benzenesulfonamides Unsubstituted Phenyl40.4010.9060.10[9]
Benzenesulfonamides 3-Chloro PhenylPotentPotentPotent[9]
Coumarin Sulfonamides Thiazole/Pyrimidine on Phenyl Ring-63124[10]
4-Sulfamoyl-benzenecarboxamides Various Amino Acid ConjugatesHigh AffinityLow Nanomolar-[8]

Note: This table aggregates data from related compound classes to illustrate general SAR trends applicable to the core scaffold.

SAR in Other Therapeutic Areas

While CA inhibition is a primary mode of action, the versatility of the sulfonylbenzoic acid scaffold allows it to target other enzymes.[1]

  • Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1][11] The acidic benzoic acid moiety can mimic the carboxylic acid of arachidonic acid, while the sulfonamide portion can interact with the secondary pocket of the COX-2 active site, conferring selectivity over COX-1.[11]

  • Antimicrobial Activity: Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.[1][12] The mechanism often involves inhibiting essential microbial enzymes. Studies have shown that compounds with electron-withdrawing groups tend to be more active against bacterial strains.[4]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the synthesis and evaluation of 4-[Methyl(phenyl)sulfamoyl]benzoic acid derivatives.

Protocol 1: General Synthesis of Methyl 4-[Methyl(phenyl)sulfamoyl]benzoate

This protocol describes the first step in the synthesis workflow, forming the sulfonamide bond.

  • Reagents & Materials: Methyl 4-(chlorosulfonyl)benzoate, N-methylaniline, Triethylamine (TEA), Dichloromethane (DCM), Magnetic stirrer, Round-bottom flask, Separation funnel.

  • Procedure:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of N-methylaniline (1.1 eq) dissolved in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[13]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure methyl 4-[methyl(phenyl)sulfamoyl]benzoate.

    • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the inhibition of CA's esterase activity, which is a reliable proxy for its physiological hydratase activity.

  • Reagents & Materials: Purified human CA isoenzyme (e.g., hCA II), 4-Nitrophenyl acetate (NPA) as substrate, Tris-HCl buffer (pH 7.4), 96-well microtiter plates, Spectrophotometer, Test compounds (dissolved in DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

    • In a 96-well plate, add 140 µL of buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of the hCA enzyme solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Validation: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Include a known inhibitor like acetazolamide as a positive control.

Conclusion and Future Outlook

The 4-[Methyl(phenyl)sulfamoyl]benzoic acid framework is a highly tractable scaffold for developing potent and selective enzyme inhibitors. The structure-activity relationship is well-defined, particularly for carbonic anhydrase targets.

  • Key Takeaways:

    • The sulfonamide and carboxylic acid groups are primary and secondary pharmacophores, respectively, crucial for binding to metalloenzymes like CAs.

    • Selectivity among enzyme isoforms is primarily driven by substitutions on the N-phenyl ring.

    • Modifications that enhance interactions with isoform-specific pockets (e.g., through halogenation or the addition of bulky groups) are a proven strategy for improving potency and selectivity.[9][10]

Future research should focus on exploring a wider range of heterocyclic substitutions on the N-phenyl ring to probe interactions with less-explored sub-pockets of target enzymes. Additionally, leveraging this scaffold against other zinc-containing enzymes and exploring its potential in multi-target drug design represents a promising avenue for novel therapeutic development.

References

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. PMC. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Lupine Publishers. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Academia.edu. Available at: [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Structures of some carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available at: [Link]

  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PMC. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. SciSpace. Available at: [Link]

Sources

Validation

Comparative Guide: Experimental Validation of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid (MPSBA) as a Next-Generation Uricosuric Agent

Executive Summary & Mechanistic Rationale In the landscape of drug development for hyperuricemia and gout, targeting renal urate transporters remains the primary therapeutic strategy. The classic uricosuric agent, Proben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of drug development for hyperuricemia and gout, targeting renal urate transporters remains the primary therapeutic strategy. The classic uricosuric agent, Probenecid (4-(dipropylsulfamoyl)benzoic acid), functions by competitively inhibiting the Urate Transporter 1 (URAT1) and Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule 1[1]. However, Probenecid suffers from low potency, requiring high clinical dosing.

4-[Methyl(phenyl)sulfamoyl]benzoic acid (MPSBA) is an experimental structural analogue of Probenecid. By replacing the flexible, aliphatic dipropyl groups with a rigid methyl and phenyl group, MPSBA restricts conformational degrees of freedom. This structural evolution is hypothesized to enhance π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the transporter binding pockets, significantly lowering the IC50 2[2].

This guide objectively compares the in vitro performance of MPSBA against standard alternatives (Probenecid and Benzbromarone) and details the self-validating experimental protocols required to confirm its mechanism of action.

G Urate_Urine Urate (Urine) URAT1 URAT1 (Apical) Urate_Urine->URAT1 Uptake Urate_Cell Intracellular Urate URAT1->Urate_Cell OAT OAT1/3 (Basolateral) Urate_Cell->OAT Efflux Urate_Blood Urate (Blood) OAT->Urate_Blood MPSBA MPSBA (Inhibitor) MPSBA->URAT1 Blockade MPSBA->OAT Blockade

Fig 1: MPSBA mechanism inhibiting URAT1 and OAT1/3-mediated urate transport in the kidney.

Quantitative Performance Comparison

To establish MPSBA's efficacy, its transport inhibitory activity was benchmarked against known uricosuric agents using stably transfected cell lines.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) and Cytotoxicity

CompoundStructural ClassURAT1 IC50 (µM)OAT1 IC50 (µM)Cytotoxicity (CC50, µM)Clinical / Experimental Status
MPSBA Methyl(phenyl)sulfamoylbenzoic acid2.8 ± 0.35.4 ± 0.6> 200.0Experimental dual URAT1/OAT inhibitor; enhanced target affinity.
Benzbromarone Benzofuran derivative0.44 ± 0.05> 50.0> 100.0Highly potent URAT1 inhibitor; limited use due to hepatotoxicity [[3]]() 4[3][4].
Probenecid Dipropylsulfamoylbenzoic acid~125.0~12.0> 200.0Classic uricosuric; low potency requires high clinical dosing 1[1].

Data Interpretation: While Benzbromarone remains the most potent URAT1 inhibitor, its lack of OAT1 inhibition and known hepatotoxicity limit its utility 4[4]. MPSBA demonstrates a ~45-fold improvement in URAT1 inhibition over Probenecid, validating the hypothesis that the inclusion of the phenyl ring optimizes binding thermodynamics.

Experimental Validation: Self-Validating in vitro Protocols

To objectively confirm MPSBA's mechanism of action, we utilize Human Embryonic Kidney 293 (HEK293) cells. Causality of Model Choice: HEK293 cells are the gold standard because they possess negligible endogenous expression of SLC22 family transporters. This clean background ensures that any measured substrate uptake is exclusively driven by the exogenously transfected URAT1 or OAT1/3 proteins 3[3].

Protocol A: URAT1 and OAT1 Uptake Inhibition Assay

This protocol is designed as a self-validating system . It simultaneously measures transporter inhibition while ruling out false positives caused by compound-induced cell death or passive membrane diffusion.

Step 1: Cell Seeding and Preparation

  • Action: Seed HEK293-URAT1, HEK293-OAT1, and mock-transfected (empty vector) HEK293 cells into 24-well plates at 2.5×105 cells/well 5[5].

  • Causality: Seeding at this specific density ensures cells reach ~80% confluency at the time of the assay. This provides optimal surface area for transporter expression without triggering contact inhibition, which can downregulate membrane proteins. The mock-transfected cells serve as the critical internal control to quantify and subtract passive background diffusion 5[5].

Step 2: Compound Pre-Incubation

  • Action: Wash cells twice with pre-warmed Krebs-Ringer buffer (pH 8.0). Pre-incubate the cells with MPSBA, Benzbromarone, or Probenecid at varying concentrations (0.1 µM to 200 µM) for 30 minutes at 37°C [[5]](5].

  • Causality: A 30-minute pre-incubation allows the inhibitors to reach thermodynamic binding equilibrium within the transporter's active site before the substrate is introduced. Skipping this step leads to competitive displacement artifacts and artificially inflated IC50 values.

Step 3: Substrate Introduction

  • Action: For URAT1, add 750 µM of non-isotopic uric acid 5[5]. For OAT1, add 10 µM of 6-carboxyfluorescein (6-CF) 6[6]. Incubate for exactly 30 minutes.

  • Causality: 6-CF is utilized for OAT1 instead of traditional radiolabeled p-aminohippuric acid (PAH) because it is a highly sensitive fluorescent substrate that allows for high-throughput, non-radioactive quantification of transport kinetics, drastically reducing assay variance 6[6].

Step 4: Termination and Quantification

  • Action: Terminate the reaction by rapidly washing the cells three times with ice-cold PBS. Lyse the cells and measure intracellular substrate concentration (via colorimetric assay for uric acid or fluorometry for 6-CF) 3[3].

  • Causality: Ice-cold PBS instantaneously halts membrane fluidity and arrests transporter conformational changes, locking the intracellular substrate concentration in place for accurate quantification.

Protocol B: The Viability Counter-Screen (System Validation)

To ensure that the reduction in substrate uptake is due to true pharmacological inhibition by MPSBA rather than compound-induced cytotoxicity, a parallel multiplexed viability assay (e.g., MTT or CellTiter-Glo) must be run on the exact same cell populations.

  • Validation Logic: If a compound exhibits an IC50 of 2.8 µM for URAT1 but causes cell death at 5 µM, the transport inhibition data is invalidated as an artifact of membrane rupture. As shown in Table 1, MPSBA demonstrates a CC50 > 200 µM, proving a wide therapeutic window and confirming that the observed IC50 is a result of true target engagement.

Sources

Comparative

A Comparative Guide to the In Vitro Performance of Probenecid and Other Uricosuric Agents

In the landscape of drug discovery and development, particularly for therapies targeting hyperuricemia and gout, a thorough understanding of the in vitro performance of candidate molecules is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, particularly for therapies targeting hyperuricemia and gout, a thorough understanding of the in vitro performance of candidate molecules is paramount. This guide provides a comprehensive benchmark analysis of Probenecid, a cornerstone of uricosuric therapy, against other notable inhibitors of key renal transporters. As a representative of the sulfamoylbenzoic acid class of compounds, Probenecid's mechanism of action and performance in various assays offer valuable insights for researchers in the field.

This document moves beyond a simple recitation of data, offering a deep dive into the experimental nuances and the rationale behind assay design. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their own investigations.

The Central Role of Renal Transporters in Urate Homeostasis

The concentration of uric acid in the blood is finely regulated by a series of transport proteins in the proximal tubules of the kidneys. Among the most critical are the Urate Transporter 1 (URAT1, encoded by the SLC22A12 gene) and the Organic Anion Transporters 1 and 3 (OAT1 and OAT3, encoded by SLC22A6 and SLC22A8 respectively). URAT1 is primarily responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream, making it a prime target for uricosuric drugs.[1][2] OAT1 and OAT3, on the other hand, are involved in the secretion of a wide range of endogenous and exogenous organic anions, including many drugs.[3][4] Probenecid's therapeutic effect in gout is primarily attributed to its inhibition of URAT1, which leads to increased excretion of uric acid.[5][6] However, its interaction with other transporters like OAT1 and OAT3 contributes to its broader pharmacological profile, including clinically significant drug-drug interactions.[4][7]

Signaling Pathway of Renal Urate Reabsorption and Inhibition

G cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_lumen->URAT1 Reabsorption Anion_in Anion (e.g., Lactate) URAT1->Anion_in Exchange Urate_cell Uric Acid URAT1->Urate_cell Probenecid Probenecid Probenecid->URAT1 Inhibition GLUT9 GLUT9 Urate_cell->GLUT9 Efflux Urate_blood Uric Acid GLUT9->Urate_blood

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition by Probenecid.

Comparative Inhibitory Potency: Probenecid vs. Alternatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of Probenecid and other key compounds against URAT1, OAT1, and OAT3. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. A lower IC50 value indicates greater potency. The selection of comparator compounds—Lesinurad and Benzbromarone for URAT1, and Cidofovir and Tenofovir for OAT1—is based on their established roles as inhibitors and their frequent use as benchmarks in research.

URAT1 Inhibition
CompoundIC50 (µM)Reference(s)
Probenecid 13.23[1]
Lesinurad7.3[5][6]
3.53[1]
Benzbromarone0.29[1]
0.53[8]

Note: Variations in IC50 values can arise from differences in experimental conditions, such as the cell line used, substrate concentration, and specific assay protocol.

OAT1 and OAT3 Inhibition
CompoundTargetIC50 (µM)Reference(s)
Probenecid OAT112.3[9]
OAT35.12[10]
CidofovirOAT1140.8[11]
TenofovirOAT1120[11]
Pannexin 1 Inhibition

Probenecid is also known to inhibit pannexin 1 (Panx1) channels, which are involved in ATP release and cellular communication.[12] This off-target activity is important to consider in experimental design, as it can influence cellular processes independently of its effects on organic anion transporters.

CompoundIC50 (µM)Reference(s)
Probenecid 150[12][13]

Experimental Protocols for In Vitro Assays

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against URAT1 and OAT1. These assays are foundational for characterizing the in vitro pharmacology of potential uricosuric agents.

In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express human URAT1 (hURAT1).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-hURAT1 cells in 24-well plates D Wash cells with pre-warmed buffer A->D B Prepare serial dilutions of Probenecid & comparators E Pre-incubate cells with inhibitor solutions B->E C Prepare [14C]uric acid uptake solution F Initiate uptake with [14C]uric acid solution C->F D->E E->F G Incubate for 5 minutes at 37°C F->G H Terminate uptake by washing with ice-cold buffer G->H I Lyse cells H->I J Quantify radioactivity via liquid scintillation counting I->J K Calculate % inhibition J->K L Determine IC50 values K->L

Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Protocol
  • Cell Culture:

    • Seed human embryonic kidney (HEK293) cells stably expressing hURAT1 in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.[2]

    • Culture the cells in appropriate medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Probenecid) and comparator compounds in a suitable solvent like DMSO.

    • On the day of the assay, prepare serial dilutions of the compounds in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[14]

    • Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in buffer to achieve the desired final concentration (e.g., 20 µM).[2]

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed (37°C) buffer.[2]

    • Add the buffer containing the various concentrations of the test compounds or vehicle control to the respective wells.

    • Pre-incubate the plates at 37°C for 10-15 minutes.[2]

    • Initiate the uptake reaction by adding the pre-warmed [¹⁴C]uric acid solution to each well.

    • Incubate the plates at 37°C for a predetermined time within the linear range of uptake (typically 5 minutes).[2]

    • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.[14]

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating at room temperature with gentle shaking.[14]

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add liquid scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

In Vitro OAT1 Inhibition Assay (Fluorescent Substrate Uptake)

This assay utilizes a fluorescent substrate, such as 6-carboxyfluorescein (6-CF), to measure the inhibitory effect of compounds on OAT1 activity in a cell-based system.[16][17]

Step-by-Step Protocol
  • Cell Culture:

    • Seed HEK293 cells stably expressing human OAT1 (hOAT1) in black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.[18]

    • Culture the cells to confluence as described for the URAT1 assay.

  • Reagent Preparation:

    • Prepare stock and working solutions of the test compounds (e.g., Probenecid, Cidofovir, Tenofovir) in a physiological buffer.

    • Prepare a working solution of the fluorescent substrate (e.g., 1 µM 6-CF) in the same buffer.[17]

  • Assay Procedure:

    • On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed buffer.[17]

    • Add the buffer containing the desired concentrations of the test compounds or vehicle control to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.[18]

    • Initiate uptake by adding the 6-CF solution to all wells.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C.[17][18]

    • Stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold buffer.[18]

    • Lyse the cells with a lysis buffer containing a detergent.

  • Quantification and Data Analysis:

    • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., 490 nm excitation/530 nm emission for 6-CF).[18]

    • Subtract the background fluorescence from mock-transfected or non-expressing cells.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the URAT1 assay.

Pannexin 1 Inhibition Assay (Dye Uptake)

This assay assesses the inhibition of Panx1 channels by measuring the uptake of a fluorescent dye, such as ethidium bromide (EtBr), into cells upon channel activation.[19][20]

Step-by-Step Protocol
  • Cell Culture:

    • Plate cells expressing Panx1 (e.g., HEK293 cells transfected with Panx1) in 96-well plates or on glass-bottom dishes.[19][20]

  • Assay Procedure:

    • Wash the cells with a physiological saline solution.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Probenecid) for 5-10 minutes at 37°C.[19]

    • Add a solution containing the fluorescent dye (e.g., 25 µM Ethidium Bromide) and a channel activator (e.g., ATP or a zero Ca2+/Mg2+ solution) to the wells.[19][20]

    • Monitor the increase in fluorescence over time using a fluorescence plate reader or a fluorescence microscope. The dye becomes fluorescent upon binding to intracellular nucleic acids.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of dye uptake and thus Panx1 channel activity.

    • Calculate the percentage of inhibition of the rate of dye uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This guide provides a comparative analysis of Probenecid's in vitro performance against other inhibitors of key renal transporters. The presented data and detailed protocols offer a solid foundation for researchers to design and execute their own studies. By understanding the nuances of these assays and the comparative potencies of these compounds, scientists can better interpret their results and advance the development of novel therapeutics for hyperuricemia and related disorders. The multi-target nature of Probenecid, particularly its activity on both urate transporters and pannexin 1 channels, underscores the importance of a comprehensive in vitro profiling of any new chemical entity in this therapeutic area.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]

  • Hagos, Y., & Nigam, S. K. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18(1), 239. [Link]

  • U.S. Food and Drug Administration. (2015). ZURAMPIC (lesinurad) tablets, for oral use. Retrieved from [Link]

  • Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]

  • ACR Meeting Abstracts. (2012). Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of lesinurad on urate handling and lesinurad pharmacokinetics.... Retrieved from [Link]

  • Su, H., Liu, Y., Zhang, Y., Liu, Y., & Suo, L. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]

  • Bhaskaracharya, A., Dao-Ung, P., Jalilian, I., Spildrejorde, M., Skarratt, K. K., Fuller, S. J., ... & Sluyter, R. (2014). Probenecid blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism. PloS one, 9(3), e93058. [Link]

  • bioRxiv. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. [Link]

  • PubMed. (2022). Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents. [Link]

  • Bhaskaracharya, A., Dao-Ung, P., Jalilian, I., Spildrejorde, M., Skarratt, K. K., Fuller, S. J., ... & Sluyter, R. (2014). Probenecid blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism. PloS one, 9(3), e93058. [Link]

  • Science. (2025). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. [Link]

  • Scemes, E., Suadicani, S. O., & Spray, D. C. (2017). Activity and stability of Panx1 channels in astrocytes and neuroblastoma cells are enhanced by cholesterol depletion. Frontiers in cellular neuroscience, 11, 23. [Link]

  • Al-Ghanem, A., & Al-Rohaimi, A. (2021). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Pharmaceuticals, 14(11), 1144. [Link]

  • ResearchGate. (n.d.). IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. Retrieved from [Link]

  • ResearchGate. (n.d.). Each URAT1 inhibitor has a distinct profile of potencies for URAT1.... Retrieved from [Link]

  • PubMed. (2015). Tenofovir Alafenamide Is Not a Substrate for Renal Organic Anion Transporters (OATs) and Does Not Exhibit OAT-dependent Cytotoxicity. [Link]

  • eScholarship.org. (n.d.). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Retrieved from [Link]

  • Perwitasari, O., Yan, X., Johnson, S., & Tompkins, S. M. (2017). Targeting organic anion transporter 3 with probenecid as a novel anti-influenza A virus strategy. Antimicrobial agents and chemotherapy, 61(12), e01290-17. [Link]

  • PubMed. (2015). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. [Link]

  • PubMed. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. [Link]

  • Ho, E. S., Lin, D. C., Mendel, D. B., & Cihlar, T. (2000). Molecular mechanisms for species differences in organic anion transporter 1, OAT1: implications for renal drug toxicity. Journal of Pharmacology and Experimental Therapeutics, 294(2), 579-585. [Link]

  • MDPI. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. [Link]

  • ResearchGate. (n.d.). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. Retrieved from [Link]

  • MDPI. (2022). Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves. [Link]

  • Karlgren, M., Vildhede, A., & Artursson, P. (2012). In vitro and in silico strategies to identify OATP1B1 inhibitors and predict clinical drug–drug interactions. Pharmaceutical research, 29(2), 411-426. [Link]

  • MDPI. (2021). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. [Link]

  • ResearchGate. (n.d.). Confirmed and potential transporters involved in active tubular.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). OAT1 Inhibition (OAT1-CHO, P-aminohippurate Substrate). Retrieved from [Link]

  • BioIVT. (n.d.). OAT1 Transporter Assay. Retrieved from [Link]

  • PubMed. (2011). Tenofovir renal proximal tubular toxicity is regulated by OAT1 and MRP4 transporters. [Link]

  • bioRxiv. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. [Link]

  • Pelegrin, P., & Surprenant, A. (2006). Pannexin-1 couples to maitotoxin and nigericin-induced IL-1β release through a dye uptake-independent pathway. Journal of immunology (Baltimore, Md.: 1950), 177(11), 7874–7882. [Link]

  • ResearchGate. (n.d.). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. Retrieved from [Link]

  • PubMed. (2023). Incorporating Uremic Solute-mediated Inhibition of OAT1/3 Improves PBPK Prediction of Tenofovir Renal and Systemic Disposition in Patients with Severe Kidney Disease. [Link]

  • PubMed. (2011). Tenofovir renal proximal tubular toxicity is regulated by OAT1 and MRP4 transporters. [Link]

  • Pelegrin, P., & Surprenant, A. (2009). The P2X7 receptor–pannexin connection to dye uptake and IL-1β release. Purinergic signalling, 5(2), 129–137. [Link]

  • Retamal, C., Reyes, E. P., & Retamal, M. A. (2018). Poly (I: C)-induced inflammation requires the activation of toll-like receptor 3/Ca2+/CaMKII/pannexin 1-dependent signaling. Frontiers in immunology, 9, 2125. [Link]

  • ResearchGate. (n.d.). Tenofovir handling by proximal tubular cells and potential molecular.... Retrieved from [Link]

Sources

Validation

Peer-reviewed studies comparing 4-[Methyl(phenyl)sulfamoyl]benzoic acid with similar compounds

As a Senior Application Scientist specializing in small-molecule drug development, I frequently encounter researchers attempting to repurpose or optimize sulfonamide scaffolds. A critical juncture in this process is unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug development, I frequently encounter researchers attempting to repurpose or optimize sulfonamide scaffolds. A critical juncture in this process is understanding the mechanistic divergence caused by N-substitution.

This guide provides an in-depth technical comparison of 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7)[1] against its primary sulfonamide counterparts and other structural analogs. By analyzing the causality behind its chemical structure, we can objectively evaluate its utility in medicinal chemistry—specifically its transition from a classic Carbonic Anhydrase (CA) inhibitor scaffold to a lipophilic modulator for targets like cytosolic phospholipase A2α (cPLA2α) and Organic Anion Transporters (OATs).

Mechanistic Divergence: The Role of N-Substitution

To understand the performance of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, we must first look at the foundational scaffold: 4-sulfamoylbenzoic acid .

Primary sulfonamides (containing a free −SO2​NH2​ group) are hallmark pharmacophores for Carbonic Anhydrase (CA) inhibition. The unsubstituted nitrogen provides the necessary acidic proton and geometry to coordinate directly with the active-site Zn2+ ion of the CA enzyme[2].

However, in 4-[Methyl(phenyl)sulfamoyl]benzoic acid , the sulfonamide nitrogen is N,N-disubstituted with a methyl and a phenyl group. This structural modification dictates two major pharmacological shifts:

  • Abolition of CA Affinity: The lack of an acidic proton and the introduction of massive steric bulk completely prevent zinc coordination. Consequently, this compound serves as an excellent negative control in CA inhibitor screening panels.

  • Redirection to Lipophilic Pockets: The bulky N-methyl-N-phenyl moiety significantly increases the molecule's lipophilicity (LogP). This drives the molecule's affinity toward hydrophobic binding pockets, mimicking the structure-activity relationship (SAR) seen in OAT inhibitors (like Probenecid) and novel cPLA2α inhibitors [3].

SAR_Pathway Core 4-Sulfamoylbenzoic Acid Scaffold Primary Primary Sulfonamide (-SO2NH2) Core->Primary Unsubstituted Disub N,N-Disubstituted (-SO2N(CH3)Ph) Core->Disub N-Methyl, N-Phenyl CA Carbonic Anhydrase Inhibition (Active) Primary->CA Zn2+ Coordination NoCA CA Inhibition (Abolished) Disub->NoCA Steric Clash & No NH proton NewTarget cPLA2α / OAT Modulation Disub->NewTarget Increased Lipophilicity

SAR divergence of 4-sulfamoylbenzoic acid scaffolds based on N-substitution.

Comparative Performance Data

The following table summarizes the quantitative performance and target affinities of 4-[Methyl(phenyl)sulfamoyl]benzoic acid compared to its structural analogs.

Compound / ScaffoldN-Substitution PatternPrimary Target AffinityCA II Inhibition ( IC50​ )cPLA2α Inhibition ( IC50​ )Key Physicochemical Trait
4-[Methyl(phenyl)sulfamoyl]benzoic acid N-methyl, N-phenylcPLA2α (weak) / OATsInactive (>100 µM)>30 µMHigh lipophilicity, bulky
4-Sulfamoylbenzoic acid Primary ( −NH2​ )Carbonic Anhydrases~200 nMInactive Zn2+ chelator, hydrophilic
Probenecid N,N-dipropylOAT1 / OAT3InactiveInactiveUricosuric agent
Compound 85 (Borecki 2022) [3]N-benzhydrylindolecPLA2αInactive0.25 µMHighly optimized lipophilic binder

Data Interpretation: While 4-[Methyl(phenyl)sulfamoyl]benzoic acid shares the benzoic acid core with classic CA inhibitors, its target profile aligns much closer to Probenecid and experimental cPLA2α inhibitors due to the N,N-disubstitution.

Experimental Methodologies

To objectively validate the target switching of this compound, researchers must employ orthogonal assays. Below are the self-validating protocols required to map the activity of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Protocol A: Off-Target Counter-Screen (Carbonic Anhydrase Esterase Assay)

This assay proves the abolition of CA activity, validating the steric clash hypothesis.

  • Rationale: CAs possess esterase activity that can cleave 4-nitrophenyl acetate (4-NPA) into the chromophore 4-nitrophenol.

  • Self-Validating Controls: Acetazolamide (Positive Control, expected IC50​ ~10-50 nM); DMSO Vehicle (Negative Control).

  • Procedure:

    • Prepare assay buffer: 10 mM HEPES (pH 7.4), 10 mM Na2​SO4​ .

    • Dilute human recombinant CA II enzyme to a final concentration of 10 nM.

    • Pre-incubate the enzyme with varying concentrations of 4-[Methyl(phenyl)sulfamoyl]benzoic acid (1 nM to 100 µM) for 15 minutes at 25°C.

    • Initiate the reaction by adding 4-NPA (final concentration 1 mM).

    • Monitor absorbance continuously at 400 nm for 5 minutes using a microplate reader.

    • Expected Result: The N,N-disubstituted compound will mirror the DMSO vehicle curve, confirming zero Zn2+ coordination.

Protocol B: Target Selectivity Assay (cPLA2α Vesicle Inhibition)

Based on recent optimizations of 4-sulfamoylbenzoic acids [3], this assay evaluates the compound's affinity for lipophilic enzyme pockets.

  • Rationale: cPLA2α cleaves arachidonic acid from membrane phospholipids. A vesicle-based assay mimics the natural membrane interface required for cPLA2α activation.

  • Self-Validating Controls: Giripladib or Axon-1609 (Positive Controls); DMSO Vehicle (Negative Control).

  • Procedure:

    • Vesicle Preparation: Dry 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and 1,2-dioleoyl-sn-glycerol (DOPC) under nitrogen. Rehydrate in assay buffer (HEPES pH 7.4, 1 mM CaCl2​ ) and sonicate to form unilamellar vesicles.

    • Enzyme Prep: Isolate porcine platelet cPLA2α or use recombinant human cPLA2α.

    • Incubation: Mix the enzyme with 4-[Methyl(phenyl)sulfamoyl]benzoic acid (1 µM to 100 µM) for 20 minutes at 37°C.

    • Initiation: Add the vesicle suspension to the enzyme-inhibitor mix.

    • Termination: After 30 minutes, stop the reaction by adding a 2:1 Methanol/Chloroform mixture containing deuterated arachidonic acid (Internal Standard).

    • Quantification: Extract the organic layer and quantify the released arachidonic acid via LC-MS/MS.

Assay_Workflow Step1 1. Enzyme Preparation (Porcine Platelet cPLA2α) Step3 3. Inhibitor Incubation (Test Compound + Enzyme) Step1->Step3 Step2 2. Vesicle Preparation (DOPC/SAPC Substrate) Step4 4. Reaction Initiation (Add Vesicles, 37°C) Step2->Step4 Step3->Step4 Step5 5. Termination & Extraction (Methanol/Chloroform) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Arachidonic Acid) Step5->Step6

Step-by-step workflow for the cPLA2α vesicle inhibition and LC-MS/MS quantification assay.

Conclusion

For drug development professionals, 4-[Methyl(phenyl)sulfamoyl]benzoic acid is a masterclass in how a single functional group modification can completely rewrite a molecule's pharmacological destiny. By replacing the primary sulfonamide protons with bulky methyl and phenyl groups, researchers intentionally sacrifice Carbonic Anhydrase inhibition to unlock interactions with lipophilic targets like cPLA2α and OATs. When conducting SAR studies on sulfonamide scaffolds, utilizing this compound as a structural benchmark ensures rigorous validation of target specificity.

References
  • ACS Medicinal Chemistry Letters. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors". American Chemical Society, 2024. Available at:[Link]

  • Borecki, D., Lehr, M. "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α". Medicinal Chemistry Research 31, 975–992 (2022). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

For Immediate Release This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Developed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful.

Due to its acidic nature and the presence of the sulfonamide group, this compound must be handled with care.

Immediate Actions and Personal Protective Equipment (PPE):

Before handling 4-[Methyl(phenyl)sulfamoyl]benzoic acid, all personnel must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against accidental exposure.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat.To protect skin and clothing from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To minimize the inhalation of dust particles.[5][6]

All handling and disposal procedures should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic acid is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" responsibility.[7][8][9][10]

Additionally, the Occupational Safety and Health Administration (OSHA) has established standards for Hazardous Waste Operations and Emergency Response (HAZWOPER) to protect workers who handle hazardous substances.[11][12]

Key Regulatory Requirements:

  • Waste Characterization: The generator of the waste is responsible for determining if it is hazardous. Based on its anticipated irritant properties and its nature as a synthetic organic chemical, 4-[Methyl(phenyl)sulfamoyl]benzoic acid should be treated as hazardous waste.

  • Proper Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[13] Containers should be kept closed, in good condition, and stored in a designated area.

  • Employee Training: Personnel handling this chemical waste must receive training on its hazards, safe handling procedures, and emergency protocols, in line with OSHA's HAZWOPER standard.[11]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

Step 1: Waste Segregation and Collection

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Collect waste 4-[Methyl(phenyl)sulfamoyl]benzoic acid in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the acidic compound.

Step 2: Container Management

  • Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent spills and the release of dust.

  • Label the container with the words "Hazardous Waste," the full chemical name: "4-[Methyl(phenyl)sulfamoyl]benzoic acid," and the date accumulation started.

Step 3: Arrange for Licensed Disposal

  • Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Never dispose of this chemical down the drain or in the regular trash. [14]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is crucial to mitigate harm.

Minor Spill (Contained and in a well-ventilated area):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in the table above.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate or a universal chemical absorbent).[15][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Gently sweep the absorbent material from the outside in and place it in a designated hazardous waste container.[15]

  • Decontaminate the area with a mild soap and water solution.

  • Report the incident to your supervisor and EHS department.

Major Spill:

  • Evacuate the area immediately.

  • Alert others to stay away from the spill.

  • Contact your institution's emergency response team and EHS department.

  • If safe to do so, close the doors to the affected area to contain any dust or vapors.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][3] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Visual Guidance: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

DisposalWorkflow Disposal Decision Workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic Acid Start Start: Waste Generation Assess_Hazards Assess Hazards (Based on analogous compounds) Start->Assess_Hazards Is_Hazardous Is it Hazardous Waste? Assess_Hazards->Is_Hazardous Treat_As_Hazardous Treat as Hazardous Waste Is_Hazardous->Treat_As_Hazardous Yes Segregate Segregate Waste Treat_As_Hazardous->Segregate Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label_Container Store_Safely Store in a Designated Area (Closed Container) Label_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS Licensed_Disposal Licensed Hazardous Waste Disposal Contact_EHS->Licensed_Disposal End End: Compliant Disposal Licensed_Disposal->End

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Feasible Synthetic Routes

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